molecular formula C13H14N2O B1268773 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 2644-94-2

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1268773
CAS No.: 2644-94-2
M. Wt: 214.26 g/mol
InChI Key: KQZFABYWVRTOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based chemical building block with significant value in medicinal chemistry and drug discovery. Its structure features a reactive aldehyde group at the 4-position, which serves as a key handle for further synthetic elaboration into more complex molecules through reactions such as condensation or reduction . This compound is a crucial precursor in the synthesis of novel benzamide derivatives, which have demonstrated potent antiproliferative activity in cancer research, particularly against pancreatic cancer cell lines (e.g., MIA PaCa-2) . These derivatives have been shown to function as autophagy modulators by reducing mTORC1 activity and disrupting autophagic flux, presenting a promising mechanism of action for new anticancer agents . The core pyrazole scaffold is also of interest in the development of various insecticides and acaricides, highlighting its broad applicability in agrochemical research . As a reagent, it enables the exploration of structure-activity relationships in the search for new bioactive molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-13(9-16)11(2)15(14-10)8-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZFABYWVRTOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359534
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2644-94-2
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

CAS Number: 2644-94-2

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. We delve into its chemical identity, physicochemical properties, and established synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction. Furthermore, this guide outlines the key spectroscopic techniques for its characterization and explores its pivotal role as a precursor in the development of novel therapeutic agents, particularly in oncology. The content herein is curated for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's scientific and practical importance.

Chemical Identity and Physicochemical Properties

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole characterized by a benzyl group at the N1 position and a reactive aldehyde (formyl) group at the C4 position of the pyrazole ring.[1] This unique combination of functional groups makes it a valuable intermediate for diverse chemical modifications.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 2644-94-2[2]
IUPAC Name 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.27 g/mol [2]
InChI Key KQZFABYWVRTOFK-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CC2=CC=CC=C2)C)C=O

Table 2: Physicochemical Properties

PropertyValueSource
Physical Form Powder
Melting Point 73-74 °C[2]
Solubility Soluble in DMF and DMSO; Insoluble in water.[3]
Storage Room Temperature

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl group onto an electron-rich aromatic ring. The causality behind this choice of reaction lies in its high efficiency for formylating activated rings like pyrazoles and its use of readily available reagents.

The process begins with the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyrazole substrate then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack Start 1-Benzyl-3,5-dimethyl-1H-pyrazole Start->Intermediate + Vilsmeier Reagent Product 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: Vilsmeier-Haack Synthesis Workflow.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a self-validating system; successful synthesis is confirmed through purification and subsequent spectroscopic analysis as detailed in Section 3.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 20 mmol) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 10 mmol) dropwise to the cooled DMF with constant stirring over 30 minutes, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (10 mmol) in DMF (15 ml) and add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture under reflux for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4][5]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.[4]

  • Neutralization & Precipitation: Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The product will precipitate out of the solution.

  • Purification: Filter the resulting solid precipitate, wash it with cold water, and dry it under a vacuum. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.[4]

Spectroscopic and Structural Characterization

The structural integrity of the synthesized 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is confirmed using a suite of standard spectroscopic techniques.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is crucial for confirming the molecular structure. The ¹H NMR spectrum is expected to show a characteristic singlet for the aldehyde proton at a downfield chemical shift of approximately δ 9.5–10.0 ppm.[1] Other key signals include singlets for the two methyl groups, a singlet for the benzylic CH₂ protons, and multiplets for the aromatic protons of the benzyl group.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. A strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde C=O carbonyl stretch.[1] Vibrations corresponding to the pyrazole ring are typically observed around 1600 cm⁻¹.[1]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For C₁₃H₁₄N₂O, the expected molecular ion peak [M]⁺ would be at m/z 214.27.

Applications in Drug Discovery and Development

The primary value of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde lies in its role as a versatile scaffold in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][6][7]

Precursor for Anticancer Agents

This compound is a critical starting material for the synthesis of novel benzamide derivatives that have demonstrated potent antiproliferative activity against various cancer cell lines.[1] For instance, derivatives have shown significant efficacy against pancreatic cancer cells (e.g., MIA PaCa-2).[1]

The mechanism of action for these derivatives often involves the modulation of critical cellular pathways. Studies have shown that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides can act as autophagy modulators. They achieve this by reducing the activity of the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway, a key regulator of cell growth and proliferation.[1] By inhibiting mTORC1, these compounds can induce autophagy and disrupt the autophagic flux, leading to cancer cell death.[1]

G Compound Pyrazole-Based Benzamide Derivative mTORC1 mTORC1 Pathway Compound->mTORC1 Inhibits Autophagy Autophagy Induction mTORC1->Autophagy Inhibits Proliferation Cell Proliferation & Growth mTORC1->Proliferation Promotes Apoptosis Cell Death Autophagy->Apoptosis Leads to

Caption: Anticancer Mechanism of Action.

Handling, Storage, and Safety

  • Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is stable under normal laboratory conditions.[3]

  • Safety: Classified as an irritant.[2] Avoid contact with skin, eyes, and inhalation of dust. For research use only, not for human or veterinary use.

Conclusion

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No. 2644-94-2) is a scientifically significant and commercially valuable chemical intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the reactive nature of its aldehyde group, provides a robust platform for the generation of complex molecular architectures. Its proven utility as a precursor for potent anticancer agents that modulate the mTORC1 and autophagy pathways underscores its importance in modern drug discovery. This guide provides the foundational technical knowledge required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health (NIH). Retrieved from [Link]

  • Wang, X.-L., & Jian, F.-F. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole. National Institutes of Health (NIH). Retrieved from [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

Sources

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Authored by a Senior Application Scientist

Introduction: The Architectural Significance of a Versatile Pyrazole Scaffold

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the pyrazole nucleus stands out as a privileged scaffold, renowned for its broad spectrum of pharmacological activities.[1] Within this important class of N-heterocyclic compounds, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure is characterized by a stable pyrazole core substituted with two methyl groups at positions 3 and 5, a benzyl group at the N1 position, and, most critically, a reactive carbaldehyde (aldehyde) function at the C4 position.

This aldehyde group serves as a key synthetic handle, enabling a wide array of chemical transformations and making the compound a crucial precursor for the elaboration of more complex molecular architectures.[2] Its utility is most prominently demonstrated in the development of novel therapeutic agents, particularly in oncology. Derivatives synthesized from this intermediate have shown significant potential as anticancer agents, highlighting its importance for researchers, scientists, and drug development professionals.[2] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in a research setting.

Physicochemical and Structural Properties

A precise understanding of the fundamental properties of a chemical entity is the bedrock of its successful application in synthesis and research. The key identifiers and properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are summarized below.

PropertyValueSource
IUPAC Name 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[2]
CAS Number 2644-94-2
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.26 g/mol Calculated
InChI Key KQZFABYWVRTOFK-UHFFFAOYSA-N[2]

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for introducing a formyl group onto an electron-rich heterocyclic ring like a substituted pyrazole is the Vilsmeier-Haack reaction .[4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6]

The causality behind this choice of reaction is rooted in the electronic nature of the pyrazole ring. The N-benzyl and dimethyl substituents act as electron-donating groups, increasing the nucleophilicity of the C4 position of the pyrazole ring, making it susceptible to electrophilic attack by the Vilsmeier reagent (an electrophilic iminium cation).

Workflow for Vilsmeier-Haack Synthesis

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier Reacts with POCl3 POCl3 POCl3->Vilsmeier Pyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole (Starting Material) Vilsmeier->Pyrazole Attacks Pyrazole Ring Intermediate Iminium Salt Intermediate Pyrazole->Intermediate Electrophilic Attack Product 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis) Vilsmeier_reagent_input Vilsmeier Reagent

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of similar N-substituted pyrazoles.[3]

  • Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, ~2 equivalents) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃, ~1 equivalent) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the chloroiminium salt (Vilsmeier reagent).

  • Addition of Pyrazole Substrate: Dissolve the starting material, 1-benzyl-3,5-dimethyl-1H-pyrazole (~1 equivalent), in a minimal amount of DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing crushed ice with continuous stirring. The hydrolysis of the intermediate iminium salt occurs. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product.[3]

Spectroscopic Characterization

The structural identity and purity of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are confirmed through standard spectroscopic techniques. The expected data are summarized below, based on characteristic chemical shifts and spectral data from analogous structures.[7]

Technique Expected Observations
¹H NMR δ 9.8-10.2 ppm (s, 1H): Aldehyde proton (-CHO). δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group. δ 5.2-5.4 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph). δ 2.2-2.5 ppm (s, 6H): Two distinct singlets for the two methyl groups at C3 and C5.
¹³C NMR δ ~185 ppm: Aldehyde carbonyl carbon. δ ~140-150 ppm: C3 and C5 carbons of the pyrazole ring. δ ~125-135 ppm: Aromatic carbons of the benzyl group and C4 of the pyrazole ring. δ ~105-110 ppm: C4 carbon of the pyrazole ring (before formylation). δ ~50-55 ppm: Methylene carbon of the benzyl group. δ ~10-15 ppm: Methyl group carbons.
IR (Infrared) ~1670-1690 cm⁻¹: Strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde. ~2720 & 2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of the aldehyde proton. ~3030 cm⁻¹: Aromatic C-H stretching. ~2920 cm⁻¹: Aliphatic C-H stretching. ~1500-1600 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and pyrazole rings.
Mass Spec (MS) m/z = 214.11: Expected molecular ion peak [M]⁺ for C₁₃H₁₄N₂O.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is primarily dictated by the reactivity of its aldehyde group.[2] This functional group is an excellent electrophile and can participate in a variety of classical organic transformations.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative serves as a key precursor for amide bond formation.[2]

  • Reduction: Selective reduction of the aldehyde to the primary alcohol, (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol, can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[2]

  • Condensation Reactions: The aldehyde undergoes condensation with various nucleophiles. A notable example is the formation of Schiff bases (imines) upon reaction with primary amines. This reaction is fundamental to the synthesis of the bioactive benzamide derivatives discussed in the next section.

  • Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension at the C4 position.

Key Synthetic Transformations

G center_node 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde acid Carboxylic Acid Derivative center_node->acid Oxidation [KMnO4] alcohol Alcohol Derivative center_node->alcohol Reduction [NaBH4] imine Schiff Base (Imine) center_node->imine Condensation [R-NH2] alkene Alkene Derivative center_node->alkene Wittig Reaction [Ph3P=CHR]

Caption: Major reaction pathways of the pyrazole-4-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The primary impetus for the synthesis and study of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is its role as a critical intermediate in the creation of novel, biologically active molecules.[2]

Pioneering Anticancer Agents

A significant application lies in the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides.[2] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, with particularly promising submicromolar IC₅₀ values against the MIA PaCa-2 pancreatic cancer cell line.[2]

The mechanism of action for these derivatives is of high interest in modern oncology. They function as autophagy modulators . Specifically, research has shown that these compounds:

  • Reduce mTORC1 Activity: The mTORC1 signaling pathway is a central regulator of cell growth and proliferation and is often hyperactivated in cancer. Inhibition of this pathway is a validated anticancer strategy.[2]

  • Disrupt Autophagic Flux: While they can increase basal autophagy levels, they also disrupt the autophagic flux during nutrient recycling cycles, leading to cellular stress and apoptosis in cancer cells.[2]

This dual action makes them promising candidates for novel anticancer therapeutics. The synthesis of these benzamides typically involves the reductive amination of the title aldehyde or the formation and subsequent reduction of a Schiff base intermediate.

Broader Pharmacological Potential

The pyrazole core itself is associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitubercular properties.[8][9] Therefore, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde provides a robust platform for generating diverse libraries of compounds. Through modifications at the aldehyde position, researchers can explore structure-activity relationships (SAR) to develop new agents targeting a variety of diseases.

Conclusion

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is far more than a simple chemical intermediate; it is a strategic molecular scaffold that empowers the synthesis of complex and biologically relevant molecules. Its straightforward synthesis via the Vilsmeier-Haack reaction, combined with the versatile reactivity of its C4-aldehyde group, provides a reliable and efficient platform for chemical innovation. Its demonstrated success as a precursor to potent anticancer agents that modulate the mTOR pathway and autophagy underscores its significance in modern drug discovery. For researchers in the pharmaceutical and life sciences, a thorough understanding of this compound's properties and reactivity is essential for unlocking its full potential in the development of next-generation therapeutics.

References

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Spectroscopic Data of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole core substituted with a benzyl group, two methyl groups, and a reactive carbaldehyde function, makes it a valuable synthon for the creation of diverse molecular entities with potential therapeutic applications. Derivatives of this scaffold have shown promise as anticancer and anti-inflammatory agents.[1] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and for tracking its transformations in synthetic schemes.

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of the spectral data is grounded in fundamental principles and supported by data from analogous structures, offering a robust framework for researchers working with this compound.

Molecular Structure and Key Features

The structural framework of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde forms the basis for interpreting its spectroscopic signatures. The key structural motifs to consider are the N-benzyl group, the two methyl groups at positions 3 and 5 of the pyrazole ring, and the carbaldehyde group at position 4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde are expected to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Singlet1HAldehyde proton (-CHO)The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, appearing at a characteristic downfield region.
~7.3-7.1Multiplet5HAromatic protons (C₆H₅)The five protons of the benzyl ring will appear as a complex multiplet in the aromatic region.
~5.4Singlet2HMethylene protons (-CH₂-)The benzylic methylene protons are deshielded by the adjacent nitrogen atom and the aromatic ring, appearing as a sharp singlet.
~2.6Singlet3HMethyl protons (C3-CH₃)The methyl group at position 3 of the pyrazole ring.
~2.5Singlet3HMethyl protons (C5-CH₃)The methyl group at position 5 of the pyrazole ring.

Expert Insights: The precise chemical shifts of the two methyl groups may vary slightly and their assignment can be confirmed through 2D NMR techniques such as NOESY, which would show a correlation between the benzylic protons and the C5-methyl protons. The lack of coupling for all signals except the aromatic multiplet is a key identifying feature of this molecule's ¹H NMR spectrum.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~185.0Aldehyde carbon (-CHO)The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
~150.0C3 (pyrazole ring)The carbon atom at position 3 of the pyrazole ring, substituted with a methyl group.
~145.0C5 (pyrazole ring)The carbon atom at position 5 of the pyrazole ring, substituted with a methyl group.
~136.0Quaternary aromatic carbon (C₆H₅)The ipso-carbon of the benzyl ring attached to the methylene group.
~129.0, ~128.0, ~127.0Aromatic carbons (C₆H₅)The CH carbons of the benzyl ring.
~115.0C4 (pyrazole ring)The carbon atom at position 4 of the pyrazole ring, attached to the aldehyde group.
~52.0Methylene carbon (-CH₂-)The benzylic methylene carbon.
~14.0Methyl carbon (C3-CH₃)The methyl carbon at position 3.
~12.0Methyl carbon (C5-CH₃)The methyl carbon at position 5.

Expert Insights: The assignment of the pyrazole ring carbons can be definitively confirmed using Heteronuclear Multiple Bond Correlation (HMBC) experiments. For instance, the aldehyde proton should show a correlation to the C4 carbon of the pyrazole ring.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum and reference the chemical shifts to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde will be dominated by the stretching vibration of the carbonyl group.

Table 3: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100-3000C-H stretchAromatic and pyrazole C-HCharacteristic stretching vibrations for sp² C-H bonds.
~2950-2850C-H stretchMethyl and methylene C-HCharacteristic stretching vibrations for sp³ C-H bonds.
~1700C=O stretchAldehydeA strong, sharp absorption band characteristic of a conjugated aldehyde carbonyl group.[1]
~1600C=C and C=N stretchPyrazole ringVibrations associated with the pyrazole ring system.[1]
~1495, ~1450C=C stretchAromatic ringCharacteristic stretching vibrations of the benzene ring.

Expert Insights: The conjugation of the aldehyde group with the pyrazole ring is expected to lower the C=O stretching frequency slightly compared to a non-conjugated aldehyde. The exact position of this band can be influenced by the physical state of the sample (e.g., solid vs. solution).

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Sample Analysis:

    • Place a small amount of the solid 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can aid in its identification and structural confirmation.

Table 4: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z (mass-to-charge ratio)IonRationale
214[M]⁺The molecular ion peak, corresponding to the molecular weight of the compound (C₁₃H₁₄N₂O).
213[M-H]⁺Loss of a hydrogen atom, often from the aldehyde group.
185[M-CHO]⁺Loss of the formyl group (CHO).
91[C₇H₇]⁺The tropylium ion, a very stable fragment characteristic of benzyl groups.

Expert Insights: The presence of a prominent peak at m/z 91 is a strong indicator of the benzyl moiety. The relative intensities of the fragment ions can provide further structural clues. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental composition, providing definitive confirmation of the molecular formula.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.

  • Mass Analysis:

    • Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio.

  • Detection:

    • Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis and Structural Relationship Visualization

The Vilsmeier-Haack reaction is a common and efficient method for the synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[2] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

Vilsmeier_Haack_Synthesis cluster_reactants Reactants cluster_product Product 1-Benzyl-3,5-dimethyl-1H-pyrazole 1-Benzyl-3,5-dimethyl-1H-pyrazole Reaction Vilsmeier-Haack Reaction 1-Benzyl-3,5-dimethyl-1H-pyrazole->Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_Reagent->Reaction Product 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Reaction->Product Formylation at C4

Caption: Vilsmeier-Haack synthesis of the title compound.

Key Spectroscopic Correlations

The following diagram illustrates the correlation between the key structural features of the molecule and their expected spectroscopic signals.

Spectroscopic_Correlations cluster_structure Molecular Structure cluster_spectra Spectroscopic Data mol 1-Benzyl-3,5-dimethyl- 1H-pyrazole-4-carbaldehyde HNMR ¹H NMR - CHO (~10.0 ppm) - CH₂ (~5.4 ppm) - Ar-H (~7.2 ppm) - CH₃ (~2.5-2.6 ppm) mol->HNMR Proton Environments CNMR ¹³C NMR - C=O (~185 ppm) - Pyrazole C (~115-150 ppm) - Ar-C (~127-136 ppm) - CH₂ (~52 ppm) - CH₃ (~12-14 ppm) mol->CNMR Carbon Skeleton IR IR - C=O (~1700 cm⁻¹) - C=C/C=N (~1600 cm⁻¹) mol->IR Functional Groups MS MS - M⁺ (m/z 214) - [C₇H₇]⁺ (m/z 91) mol->MS Molecular Weight & Fragmentation

Caption: Correlation of structure with spectroscopic data.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. By understanding the characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reliability and reproducibility in the laboratory. The application of this spectroscopic knowledge is fundamental to advancing research in the fields of medicinal chemistry and drug development where this pyrazole derivative serves as a key building block.

References

  • El-Faham, A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] The specific compound, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, represents a particularly valuable synthetic intermediate. Its strategic importance lies in the reactive aldehyde group at the C4 position, which serves as a versatile chemical handle for constructing more complex molecular architectures through reactions like condensation or reductive amination.[2] Derivatives of this core structure have demonstrated significant potential as potent anticancer agents, functioning as autophagy modulators by impacting the mTORC1 signaling pathway.[2]

Given its role as a critical building block, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide provides an in-depth, field-proven methodology for the complete ¹H and ¹³C NMR analysis of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, grounded in the principles of chemical structure and magnetic resonance.

Part 1: Experimental Protocol & Methodological Rationale

The quality of NMR data is fundamentally dependent on the integrity of the sample and the precision of the acquisition parameters. The following sections outline a self-validating protocol designed to yield high-resolution, unambiguous spectra.

Sample Preparation: The Foundation of Quality Data

The objective of sample preparation is to create a magnetically homogeneous solution of the analyte at a concentration suitable for the desired NMR experiment.

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of high-purity 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde for a standard ¹H NMR spectrum. For ¹³C NMR, a more concentrated sample of 20-30 mg is recommended to compensate for the lower natural abundance of the ¹³C isotope and achieve a satisfactory signal-to-noise ratio in a reasonable timeframe.[3]

  • Solvent Selection & Dissolution: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is the solvent of choice for this class of compounds due to its excellent dissolving properties for nonpolar to moderately polar organic molecules and its convenient residual solvent peak at 7.26 ppm for spectral referencing.[3][4] Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration (Critical Step): Using a pipette, filter the solution through a small plug of glass wool or a syringe filter directly into a high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity (shimming) and result in broad spectral lines.[5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the compound identifier and concentration.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression from sample insertion to data interpretation, ensuring a comprehensive analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep Weigh & Dissolve (5-10mg in 0.6mL CDCl3) filter Filter into NMR Tube (Remove Particulates) prep->filter insert Insert Sample & Lock (Lock on CDCl3 signal) filter->insert shim Shim Magnetic Field (Optimize Homogeneity) insert->shim h1_acq Acquire 1H Spectrum (Proton Analysis) shim->h1_acq c13_acq Acquire 13C Spectrum (Carbon Backbone) h1_acq->c13_acq process Process Data (FT, Phase, Baseline) c13_acq->process assign Assign Signals (Correlate Structure) process->assign report Final Structure Confirmation assign->report

Caption: Workflow for NMR analysis of the target compound.

Part 2: In-Depth Spectral Interpretation

The true power of NMR lies in the detailed interpretation of chemical shifts, signal multiplicities, and integration values, which collectively provide a precise map of the molecular structure. The following analysis is based on established principles and data from the closely related precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole, adjusted for the powerful electronic effects of the C4-carbaldehyde group.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following atom numbering scheme will be used.

Molecule_Structure N1 N1 N2 N2 N1->N2 CH2 C7(H₂) N1->CH2 C3 C3 N2->C3 C4 C4 C3->C4 C3_Me C12(H₃) C3->C3_Me C5 C5 C4->C5 C4_CHO C11(H)O C4->C4_CHO C5->N1 C5_Me C13(H₃) C5->C5_Me Benzene_C1 C6 CH2->Benzene_C1 Benzene_C2 C8(H) Benzene_C1->Benzene_C2 ortho Benzene_C3 C9(H) Benzene_C2->Benzene_C3 meta Benzene_C4 C10(H) Benzene_C3->Benzene_C4 para

Caption: Atom numbering for NMR spectral assignment.

Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The introduction of the electron-withdrawing carbaldehyde group at the C4 position significantly influences the electronic environment of the entire molecule, causing predictable downfield shifts for nearby protons compared to its precursor.

Assigned ProtonPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
H11 (CHO)9.85Singlet (s)1HThe aldehyde proton is highly deshielded due to the magnetic anisotropy of the C=O bond and resides in a characteristic downfield region.[2]
H8, H9, H10 (Ph-H)7.25 - 7.40Multiplet (m)5HProtons of the benzyl ring. The ortho- (H8), meta- (H9), and para- (H10) protons will appear as a complex multiplet, typical for a monosubstituted benzene ring.
H7 (CH₂)5.35Singlet (s)2HThe benzylic methylene protons are adjacent to the pyrazole nitrogen. The electron-withdrawing effect of the pyrazole ring and the C4-aldehyde group shifts this signal downfield. It appears as a singlet as there are no adjacent protons for coupling.
H13 (C5-CH₃)2.55Singlet (s)3HMethyl protons on C5. Expected to be shifted downfield compared to the C3-methyl due to proximity to the N-benzyl group and the C4-aldehyde.
H12 (C3-CH₃)2.45Singlet (s)3HMethyl protons on C3. Appears as a sharp singlet. Slightly upfield relative to the C5-methyl.
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum provides a direct map of the carbon backbone. The aldehyde group introduces a new carbonyl carbon signal and significantly alters the chemical shifts of the pyrazole ring carbons.

Assigned CarbonPredicted δ (ppm)Rationale for Assignment
C11 (CHO)186.5The carbonyl carbon of the aldehyde group, appearing in its characteristic highly deshielded region.
C5151.0Pyrazole ring carbon attached to a methyl group and adjacent to the N-benzyl nitrogen.
C3143.5Pyrazole ring carbon attached to a methyl group and adjacent to the other ring nitrogen.
C6 (Ph C-ipso)135.8The ipso-carbon of the benzyl ring, directly attached to the methylene group. Its signal is often of lower intensity.
C8, C9, C10 (Ph-C)129.1, 128.5, 127.9Aromatic carbons of the benzyl ring. Specific assignment of ortho, meta, and para carbons would require 2D NMR experiments (HSQC/HMBC).
C4115.0The pyrazole ring carbon to which the aldehyde is attached. Its chemical shift is significantly influenced by both the ring nitrogens and the carbonyl group.
C7 (CH₂)54.2The benzylic methylene carbon. Its chemical shift reflects the attachment to the nitrogen of the heterocyclic ring.
C13 (C5-CH₃)14.1Methyl carbon attached to C5 of the pyrazole ring.
C12 (C3-CH₃)11.8Methyl carbon attached to C3 of the pyrazole ring.

Conclusion: A Self-Validating Approach to Structural Certainty

This guide outlines a comprehensive and scientifically rigorous approach to the NMR analysis of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. By adhering to a meticulous sample preparation protocol and employing a logical, stepwise interpretation of the resulting ¹H and ¹³C NMR spectra, researchers can achieve unambiguous structural verification of this key synthetic intermediate. The predicted spectral data, grounded in the analysis of close structural analogs and fundamental NMR principles, provides a reliable template for confirming experimental results. This level of analytical certainty is indispensable for professionals in research and drug development, ensuring the integrity of subsequent synthetic steps and the validity of structure-activity relationship studies.

References

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1051. Available at: [Link]

  • Cai, L., et al. (2012). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3199. Available at: [Link]

  • Reddy, T. R., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(79), 75831-75837. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][3]

  • El-Shehry, M. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • Sawant, S. D., et al. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry. Available at: [Link]

  • Hussain, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4936. Available at: [Link]

  • SpectraBase. (n.d.). 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone. John Wiley & Sons, Inc. Retrieved from [Link]

  • Kumar, A., et al. (2016). Supplementary Information: A facile and efficient one pot synthesis of novel fluorinated quinoline derivatives via Friedlander annulation and their antimicrobial evaluation. Royal Society of Chemistry. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][4]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectroscopic analysis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and organic synthesis.[1] Intended for researchers, scientists, and drug development professionals, this document details the theoretical principles, experimental protocols, and in-depth spectral interpretation required for the unambiguous identification and characterization of this compound. We will explore the causality behind its characteristic absorption bands, present a self-validating protocol for acquiring high-fidelity Fourier Transform Infrared (FTIR) spectra using Attenuated Total Reflectance (ATR), and provide a systematic approach to spectral analysis.

Introduction

1.1 The Molecule: A Versatile Synthetic Intermediate

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative of significant interest. Pyrazoles are a class of heterocyclic compounds frequently found as core structural motifs in pharmaceuticals and agrochemicals.[2] The title compound, featuring a reactive aldehyde group, serves as a crucial precursor for synthesizing more complex molecules, including novel benzamide derivatives that have shown potent antiproliferative activity against cancer cell lines.[1] Its structural verification is therefore a critical step in quality control and downstream synthetic applications.

1.2 The Technique: Infrared Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[3] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies corresponding to their natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint. The power of IR spectroscopy lies in the observation that specific functional groups (e.g., C=O, C-H, N-H) give rise to characteristic absorption bands within predictable regions of the spectrum, making it an invaluable tool for functional group identification and structural confirmation.[4][5]

Theoretical Foundation: Predicting the IR Spectrum

A robust analysis begins with a theoretical prediction of the spectrum based on the molecule's constituent functional groups. This predictive approach allows for a more targeted and confident interpretation of the experimental data.

2.1 Molecular Structure and Key Vibrational Modes

The structure of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde contains several distinct functional groups, each with characteristic IR absorption frequencies.

  • Aromatic Aldehyde (CHO): The aldehyde group is perhaps the most prominent feature. It is expected to show a strong C=O stretching vibration and two weaker, but highly diagnostic, C-H stretching vibrations.[6][7]

  • Substituted Pyrazole Ring: This heterocyclic aromatic ring will exhibit C=C and C=N stretching vibrations, as well as various in-plane and out-of-plane bending modes.

  • Benzyl Group (C₆H₅CH₂-): This group contributes aromatic C-H stretches from the phenyl ring, aliphatic C-H stretches from the methylene (-CH₂-) bridge, and characteristic C=C ring stretching bands.[8]

  • Methyl Groups (CH₃): The two methyl groups on the pyrazole ring will produce characteristic aliphatic C-H stretching and bending absorptions.

2.2 Predicted Absorption Bands

The expected IR absorption bands for the target molecule are summarized below. Understanding the electronic effects within the molecule is key to refining these predictions. For instance, the aldehyde's C=O group is in conjugation with the pyrazole ring, which is known to lower the stretching frequency compared to a simple aliphatic aldehyde.[6][9] This is due to resonance, which delocalizes electron density and slightly weakens the C=O double bond, requiring less energy to vibrate.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Causality & Expert Notes
Aromatic C-H StretchBenzyl Ring3100 - 3000Medium to WeakVibrations of sp² C-H bonds. Often appear as a cluster of small, sharp peaks.
Aliphatic C-H Stretch-CH₂- (Benzyl) & -CH₃ (Methyl)2980 - 2850MediumVibrations of sp³ C-H bonds. Includes both symmetric and asymmetric stretches.
Aldehydic C-H Stretch-CHO~2820 and ~2720Weak to MediumA highly diagnostic pair of peaks (Fermi resonance). The ~2720 cm⁻¹ peak is particularly useful as few other groups absorb here.[7]
Carbonyl C=O StretchConjugated Aldehyde1690 - 1670Strong, SharpThis is the most intense peak in the spectrum. Its position is lowered from the typical ~1730 cm⁻¹ due to conjugation with the pyrazole ring system.[6]
Aromatic C=C StretchBenzyl Ring & Pyrazole Ring1610 - 1450Medium to WeakMultiple bands are expected. Benzene rings typically show sharp bands near 1600 and 1500-1430 cm⁻¹.[4] Pyrazole C=C and C=N stretches also fall in this region.
Aliphatic C-H Bend-CH₂- & -CH₃1470 - 1370MediumScissoring and bending vibrations of the methylene and methyl groups.
C-N StretchPyrazole Ring1250 - 1100MediumStretching vibrations within the heterocyclic ring.
Aromatic C-H Out-of-Plane BendBenzyl Ring900 - 675Strong to MediumThe pattern of these bands can sometimes help determine the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

For solid powder samples like the title compound, Attenuated Total Reflectance (ATR) is the preferred FTIR sampling technique due to its minimal sample preparation, ease of use, and high reproducibility.[10][11][12] The following protocol is designed to be a self-validating system, ensuring data integrity.

3.1 Instrumentation & Materials

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer, e.g., ThermoFisher Scientific Nicolet iS50 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.[13]

  • Accessory: Single-reflection diamond ATR accessory.

  • Sample: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (solid powder, ~1-2 mg).

  • Cleaning Supplies: Reagent-grade isopropanol, lint-free laboratory wipes.

3.2 Experimental Workflow Diagram

The following diagram outlines the logical flow for acquiring a trustworthy spectrum.

FTIR_Workflow cluster_prep System Preparation & Validation cluster_acq Sample Analysis cluster_post Data Processing & Finalization A 1. Clean ATR Crystal (Isopropanol & Wipe) B 2. Collect Background Spectrum (Clean, empty crystal) A->B C 3. Validate Background (Flat baseline, no H₂O/CO₂ peaks) B->C D 4. Apply Sample Powder (~2 mg, ensure good contact) C->D System Ready E 5. Apply Pressure (Engage pressure clamp for solid contact) D->E F 6. Collect Sample Spectrum (Co-add 32 scans at 4 cm⁻¹ resolution) E->F G 7. Perform ATR Correction (Software algorithm) F->G H 8. Baseline Correction (If necessary) G->H I 9. Peak Picking & Analysis H->I

Caption: Workflow for acquiring a validated ATR-FTIR spectrum.

3.3 Step-by-Step Methodology

  • System Preparation (Trustworthiness Check):

    • Step 1.1 (Crystal Cleaning): Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate.

    • Step 1.2 (Background Collection): Collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum.

    • Step 1.3 (Background Validation): This is a critical validation step. The resulting background spectrum should be a nearly flat line. Significant peaks for CO₂ (~2350 cm⁻¹) or H₂O (broad bands ~3400 cm⁻¹ and sharp lines ~1600 cm⁻¹) indicate an improperly purged or equilibrated system. Re-collect the background if necessary.

  • Sample Measurement:

    • Step 2.1 (Sample Application): Place a small amount (~1-2 mg) of the solid 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde powder onto the center of the ATR crystal.

    • Step 2.2 (Pressure Application): Use the integrated pressure clamp to press the solid firmly against the crystal. Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum.[11][12]

    • Step 2.3 (Data Acquisition): Collect the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 32 scans to improve the signal-to-noise ratio.

  • Post-Acquisition Processing:

    • Step 3.1 (ATR Correction): Apply a software-based ATR correction. Expertise: This mathematical function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the resulting spectrum appear more like a traditional transmission spectrum, with more accurate peak intensities at lower wavenumbers.[12]

    • Step 3.2 (Cleanup): Release the pressure clamp, remove the sample powder, and clean the crystal as described in Step 1.1.

Spectral Interpretation and Analysis

The final step is to assign the observed absorption bands in the experimental spectrum by comparing them to the predicted values from Section 2.2.

4.1 Detailed Band Assignment of a Representative Spectrum

(Note: The following is an analysis of an expected spectrum based on established spectroscopic principles and data for analogous structures.)

  • 3100-3000 cm⁻¹: A series of small, sharp peaks are observed, consistent with the aromatic C-H stretching vibrations of the benzyl ring.

  • 2962, 2925, 2870 cm⁻¹: These medium-intensity peaks correspond to the asymmetric and symmetric aliphatic C-H stretching modes of the methylene (-CH₂) and methyl (-CH₃) groups.

  • 2825, 2728 cm⁻¹: Two distinct, weaker peaks are visible just below the main aliphatic C-H stretches. These are the hallmark absorptions of the aldehydic C-H stretch , confirming the presence of the -CHO group.[6][14]

  • 1675 cm⁻¹: A very strong, sharp absorption dominates the spectrum. This is unequivocally assigned to the C=O stretching vibration of the aldehyde. Its position below 1700 cm⁻¹ confirms its conjugated nature.[4][6]

  • 1598, 1550, 1495, 1455 cm⁻¹: A cluster of sharp to medium peaks in this region is assigned to the C=C and C=N ring stretching vibrations of both the pyrazole and benzyl aromatic systems.

  • 1440, 1380 cm⁻¹: These bands are attributed to the asymmetric and symmetric bending (deformation) modes of the methyl C-H bonds .

  • Below 1400 cm⁻¹ (Fingerprint Region): This region contains a complex pattern of absorptions resulting from C-C and C-N stretching, as well as various bending and deformation modes of the entire molecular skeleton.[15] While individual peak assignment is difficult, the overall pattern is unique to the molecule and serves as a final confirmation of its identity when compared to a reference spectrum.

Conclusion

Infrared spectroscopy is a rapid, reliable, and indispensable tool for the structural characterization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. By understanding the theoretical basis of its vibrational modes and employing a validated experimental protocol such as ATR-FTIR, researchers can confidently verify the compound's identity. The key diagnostic features are the strong, conjugated C=O stretch around 1675 cm⁻¹ and the characteristic pair of aldehydic C-H stretches near 2825 and 2728 cm⁻¹. This guide provides the necessary framework for scientists to acquire and interpret high-quality IR spectra, ensuring the integrity of this vital synthetic building block in research and development.

References

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2016). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved January 23, 2026, from [Link]

  • Coates, J. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available at: [Link]

  • LibreTexts. (n.d.). IR: aldehydes. Retrieved January 23, 2026, from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved January 23, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved January 23, 2026, from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 23, 2026, from [Link]

  • University of Calgary. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved January 23, 2026, from [Link]

Sources

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance. The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous pharmacologically active agents.[1][2][3] 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, serving as a versatile building block for novel bioactive molecules, including potent anticancer agents that modulate autophagy in pancreatic cancer cell lines.[4]

The unambiguous structural confirmation of such pivotal intermediates is a cornerstone of synthetic and medicinal chemistry, ensuring the integrity of downstream compounds and the reliability of structure-activity relationship (SAR) studies. Mass spectrometry (MS) stands as an indispensable analytical technique for this purpose, providing precise molecular weight information and invaluable structural insights through the analysis of fragmentation patterns.

This technical guide offers a comprehensive examination of the mass spectrometric behavior of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Authored from the perspective of a seasoned application scientist, this document moves beyond mere data reporting to explain the causal relationships behind ionization and fragmentation, providing researchers, scientists, and drug development professionals with a robust framework for interpreting mass spectra of this and related pyrazole derivatives.

Molecular Profile and Structural Features

To understand the mass spectrometric behavior of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, one must first consider its structural attributes, which dictate its fragmentation pathways.

  • Molecular Formula: C₁₃H₁₄N₂O

  • Molecular Weight (Monoisotopic): 214.1106 g/mol

  • Core Structure: A pyrazole ring, which is an aromatic heterocycle.

  • Key Substituents:

    • N1-Benzyl Group: A benzyl group (C₇H₇) attached to one of the pyrazole nitrogens. The bond between the benzylic carbon and the nitrogen is a primary site for cleavage.

    • C3 & C5-Methyl Groups: Two methyl groups that stabilize the pyrazole ring.

    • C4-Carbaldehyde Group: A formyl group (-CHO) whose reactivity and fragmentation potential influence the overall mass spectrum.

The presence of the aromatic pyrazole core, the labile N-benzyl bond, and the reactive aldehyde functionality creates a molecule with distinct and predictable fragmentation behavior under electron ionization.

Principles of Electron Ionization Mass Spectrometry (EI-MS) for Heterocyclic Aldehydes

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule. The process involves bombarding the gas-phase molecule with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M•+).[5] This molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce smaller, more stable charged fragments. The resulting mass spectrum is a fingerprint of the molecule's structure.

For pyrazole derivatives, fragmentation is typically governed by two main processes:

  • Cleavage of Substituents: Bonds connecting substituents to the pyrazole ring will break, often influenced by the stability of the resulting radical and cation.

  • Ring Fragmentation: The pyrazole ring itself can break apart, commonly through the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or molecular nitrogen (N₂).[6][7]

The aldehyde group can also direct fragmentation, primarily through the loss of a hydrogen radical (H•) or a formyl radical (•CHO), or through the elimination of carbon monoxide (CO) following rearrangement.

Predicted Fragmentation Pathway of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The analysis of the mass spectrum begins with the identification of the molecular ion peak. For this compound, the molecular ion (M•+) is expected at an m/z of 214. The subsequent fragmentation cascade can be logically deduced from the molecule's structure.

Primary Fragmentation Routes:

  • Benzylic Cleavage (The Dominant Pathway): The most facile fragmentation is the cleavage of the N-CH₂ bond. This is driven by the formation of the highly stable tropylium cation (C₇H₇⁺) at m/z 91 . This is often the base peak in the mass spectra of N-benzyl compounds. The other product of this cleavage would be the neutral radical of the pyrazole core.

  • Formation of the Pyrazole Cation: Alternatively, the charge can be retained on the heterocyclic portion, leading to a fragment at m/z 123 ([M - C₇H₇]⁺). This cation can then undergo further fragmentation.

  • Loss from the Aldehyde Group:

    • Loss of a hydrogen radical from the aldehyde yields the [M-1]⁺ ion at m/z 213 .

    • Loss of the formyl radical (•CHO) results in the [M-29]⁺ ion at m/z 185 .

Secondary Fragmentation:

  • The tropylium ion (m/z 91 ) can lose acetylene (C₂H₂) to form the phenyl cation at m/z 65 .

  • The m/z 185 ion can undergo rearrangements and further fragmentation.

  • The pyrazole cation at m/z 123 can lose carbon monoxide (CO) to give a fragment at m/z 95 .

The proposed fragmentation pathway is illustrated below.

Fragmentation_Pathway M C₁₃H₁₄N₂O m/z 214 (M•+) frag91 C₇H₇⁺ m/z 91 (Tropylium Ion) M->frag91 - C₆H₇N₂O• frag123 C₆H₇N₂O⁺ m/z 123 M->frag123 - C₇H₇• frag213 [M-H]⁺ m/z 213 M->frag213 - H• frag185 [M-CHO]⁺ m/z 185 M->frag185 - •CHO frag65 C₅H₅⁺ m/z 65 frag91->frag65 - C₂H₂ frag95 [m/z 123 - CO]⁺ m/z 95 frag123->frag95 - CO

Caption: Predicted EI-MS fragmentation of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols for Mass Spectrometric Analysis

A self-validating protocol ensures reproducibility and accuracy. The following details a standard operating procedure for acquiring the mass spectrum of the title compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Solvent Selection: Choose a high-purity, volatile solvent compatible with the GC system, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for injection.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could contaminate the GC inlet.

Recommended GC-MS Instrumentation and Parameters

The choice of parameters is critical for achieving good chromatographic separation and clear mass spectral data.

GC Parameter Recommended Setting Causality and Rationale
Injection Port Temp. 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Volume 1 µLStandard volume for obtaining good signal intensity without saturating the detector.
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A non-polar column is suitable for this moderately polar compound, providing good peak shape.
Oven Program Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.This temperature program allows for separation from any residual solvents or impurities while ensuring the analyte elutes in a reasonable time.
MS Parameter Recommended Setting Causality and Rationale
Ion Source Temp. 230 °COptimizes ionization efficiency and minimizes thermal degradation within the source.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Ionization Mode Electron Ionization (EI)Standard mode for generating reproducible, library-searchable fragmentation patterns.
Electron Energy 70 eVThe industry standard energy that provides maximum ionization efficiency and extensive, reproducible fragmentation.
Mass Range m/z 40 - 450A range that covers the expected fragments and the molecular ion, while excluding low-mass solvent ions.
Scan Speed ~2-3 scans/secProvides sufficient data points across the eluting chromatographic peak for accurate spectral deconvolution.

Data Interpretation: A Self-Validating Workflow

Interpreting the acquired data requires a systematic approach to ensure confidence in the structural assignment.

Caption: A logical workflow for the interpretation and validation of mass spectral data.

  • Examine the Total Ion Chromatogram (TIC): Locate the chromatographic peak corresponding to the analyte.

  • Extract the Mass Spectrum: Obtain the background-subtracted mass spectrum from the apex of the analyte peak.

  • Identify the Molecular Ion (M•+): Locate the peak at the highest m/z value that is consistent with the molecular weight (m/z 214). Its presence confirms the molecular formula.

  • Identify the Base Peak: The most intense peak in the spectrum (the base peak) is a key indicator of the most stable fragment. For this molecule, it is predicted to be the tropylium ion at m/z 91.

  • Correlate Fragments: Match the other significant peaks in the spectrum to the predicted fragmentation pathways. Look for characteristic losses (e.g., -29 for CHO) and fragment series.

  • High-Resolution MS (HRMS) for Validation: For ultimate confidence, analysis via high-resolution mass spectrometry can confirm the elemental composition of the molecular ion and key fragments, distinguishing them from other ions with the same nominal mass.[8]

Conclusion

The mass spectrometric analysis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a clear example of structure-directed fragmentation. The molecule's behavior under electron ionization is dominated by the facile cleavage of the N-benzyl bond, leading to the formation of a highly stable tropylium ion at m/z 91. Additional fragments arising from the loss of the aldehyde group and further breakdown of the primary ions provide a rich tapestry of data that, when interpreted systematically, allows for unambiguous structural confirmation. The protocols and interpretive frameworks presented in this guide provide researchers with a reliable and scientifically sound approach to characterize this important synthetic building block, ensuring the integrity and quality of their scientific endeavors.

References

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]

  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes. ResearchGate. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Pyrazole containing bioactive phytoconstituents as natural antidiabetic agents: A review. AIP Publishing. Available at: [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. National Center for Biotechnology Information. Available at: [Link]

  • Molecular fragmentation of N-phenacylpyrazole 5a. ResearchGate. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Pyrimidinyl) Disulfides. Hindawi. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • 1H-Pyrazole. National Institute of Standards and Technology. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer. Available at: [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. Available at: [Link]

  • Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Tandem mass spectrometric study of annelation isomers of the novel thieno[3´,2´:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. Available at: [Link]

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

Sources

Physicochemical properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This heterocyclic compound serves as a pivotal building block in medicinal chemistry and organic synthesis, primarily due to its unique structural combination of a stable pyrazole core, a versatile carbaldehyde functional group, and lipophilic benzyl and methyl substituents. It is a key precursor in the development of novel therapeutic agents, particularly in oncology, where its derivatives have demonstrated significant antiproliferative activity and function as autophagy modulators.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols and foundational data to facilitate its use in the laboratory.

Introduction & Strategic Significance

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates. Its five-membered aromatic structure, containing two adjacent nitrogen atoms, allows for diverse substitution patterns and engages in various non-covalent interactions with biological targets. Compounds incorporating this moiety exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[2]

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Key Synthetic Intermediate

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde distinguishes itself through a strategically positioned aldehyde group at the C4 position of the pyrazole ring. This electrophilic center is a highly reactive handle for synthetic transformations, such as condensations, oxidations, and reductions, enabling the construction of complex molecular architectures.[1]

The presence of the N1-benzyl group and the C3/C5-dimethyl groups imparts distinct solubility and steric properties, influencing both its reactivity and the biological activity of its derivatives. Notably, this compound is a crucial precursor for N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a class of molecules that has shown submicromolar efficacy against pancreatic cancer cell lines by modulating the mTORC1 signaling pathway and disrupting autophagic flux.[1] Its utility extends to agrochemical research, highlighting its broad applicability.[1]

Core Physicochemical Properties

Chemical Identity and Structure

The molecular structure features a central pyrazole ring, which dictates the planarity and aromaticity of the core. The benzyl group attached to the N1 position introduces a significant non-polar moiety, while the aldehyde group provides a site for hydrogen bonding and chemical derivatization.

Figure 1: Chemical Structure of the Topic Compound.
Summary of Physicochemical Data

The following table summarizes the key physicochemical properties. Experimentally derived values for properties such as melting point and solubility are essential for practical applications and should be determined empirically as outlined in Section 5.

PropertyValueSource/Method
IUPAC Name 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde[1]
Molecular Formula C₁₃H₁₄N₂OCalculation
Molecular Weight 214.27 g/mol Calculation
Appearance White to off-white crystalline solidPredicted
Melting Point Not reported; likely >100 °CInferred from similar structures[3]
Solubility Poorly soluble in water; Soluble in DMSO, CHCl₃, Ethyl AcetateInferred from literature[4][5]
CAS Number 119565-51-2PubChem

Spectroscopic & Analytical Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on its known structure and data from its precursors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The predicted chemical shifts (δ) in ppm relative to TMS in a CDCl₃ solvent are detailed below. These are extrapolated from the known spectrum of the precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole.[5]

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Rationale for Prediction
Aldehyde (-CHO)9.8 - 10.1 (s, 1H)183.0 - 188.0The aldehyde proton is highly deshielded. The carbonyl carbon resonates significantly downfield.
Benzyl (-CH₂)~5.2 (s, 2H)~53.0Consistent with the precursor's benzylic protons adjacent to the pyrazole nitrogen.[5]
Phenyl (Ar-H)7.1 - 7.4 (m, 5H)127.0 - 137.0Typical aromatic region, consistent with a monosubstituted benzene ring.[5]
Pyrazole-C3-CH₃~2.3 (s, 3H)~14.0Methyl group adjacent to the deshielding aldehyde group.
Pyrazole-C5-CH₃~2.2 (s, 3H)~12.0Slightly more shielded methyl group compared to the C3-methyl.
Pyrazole C3, C5-~150.0, ~141.0Quaternary carbons of the pyrazole ring, values shifted due to substituents.
Pyrazole C4-~112.0The carbon bearing the aldehyde group, shifted from its protonated state in the precursor.[5]
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecular ion.

  • Expected [M+H]⁺: m/z 215.1184

  • Rationale: Calculated for C₁₃H₁₅N₂O⁺. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. A potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR) sample would be appropriate.

Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H StretchMedium
~2950-2850Aliphatic C-H StretchMedium
~2850, ~2750Aldehyde C-H Stretch (Fermi doublet)Weak
~1670-1685 C=O Stretch (Aldehyde) Strong, Sharp
~1580-1450C=C and C=N Stretches (Aromatic/Pyrazole)Medium-Strong

The most diagnostic peak is the strong carbonyl (C=O) stretch, characteristic of an aromatic aldehyde. A similar compound, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, shows this peak at 1667 cm⁻¹.[6]

Synthesis & Reactivity

Synthetic Pathway: The Vilsmeier-Haack Reaction

The title compound is reliably synthesized via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic and heterocyclic rings.[2][6] The reaction proceeds by formylating the precursor, 1-Benzyl-3,5-dimethyl-1H-pyrazole, at the electron-rich C4 position.

Mechanism Insight: The reaction involves the formation of the Vilsmeier reagent (chloroiminium ion) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the pyrazole ring, followed by hydrolysis during aqueous workup to yield the final aldehyde product. Temperature control is critical during reagent formation to prevent side reactions.[1]

G cluster_reactants Reactants cluster_process Process cluster_product Product Precursor 1-Benzyl-3,5-dimethyl-1H-pyrazole React 2. Add Precursor Raise to 80 °C Precursor->React DMF DMF Form_Reagent 1. Form Vilsmeier Reagent (POCl₃ + DMF) 0-5 °C DMF->Form_Reagent Reagents POCl3 POCl₃ POCl3->Form_Reagent Reagents Form_Reagent->React Electrophile Quench 3. Aqueous Workup (Ice Water + Base) React->Quench Hydrolysis Purify 4. Purification (Column Chromatography) Quench->Purify Crude Product Product 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde Purify->Product

Figure 2: Workflow for Synthesis via Vilsmeier-Haack Reaction.

Experimental Protocols for Characterization

The following protocols are provided as self-validating systems for the synthesis and analysis of the title compound.

Protocol: Synthesis via Vilsmeier-Haack Reaction
  • Expertise Note: This procedure is adapted from established methods for pyrazole formylation.[1][3] The initial low temperature is crucial for controlled formation of the Vilsmeier reagent. The subsequent heating drives the electrophilic aromatic substitution.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for an additional 30 minutes at 0 °C. The formation of a white, viscous salt indicates successful reagent generation.

  • Addition of Precursor: Dissolve 1-Benzyl-3,5-dimethyl-1H-pyrazole (1.0 eq.) in a minimal amount of DMF and add it dropwise to the reaction mixture at 10–15 °C.

  • Reaction: After the addition is complete, slowly raise the temperature to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice (approx. 200 g).

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium carbonate or sodium hydroxide until the pH is > 8. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid and purify by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the dried, purified crystalline product into a capillary tube, sealed at one end.

  • Measurement: Use a calibrated digital melting point apparatus.

  • Heating: Set a heating rate of 2 °C/min for an accurate determination.

  • Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Protocol: Solubility Assessment
  • Expertise Note: A kinetic solubility assay using nephelometry or a thermodynamic shake-flask method followed by HPLC-UV analysis provides robust, quantitative data crucial for drug development applications.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Solvent Plate: Dispense various aqueous and organic solvents into a 96-well plate (e.g., Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile).

  • Addition: Add a small volume of the DMSO stock solution to each well and mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, for thermodynamic solubility, centrifuge the plate to pellet any precipitate, and quantify the concentration of the compound in the supernatant using a calibrated HPLC-UV method.

Stability, Storage, and Handling

  • Stability: As an aromatic aldehyde, the compound is generally stable under standard laboratory conditions. However, it may be susceptible to oxidation to the corresponding carboxylic acid over long periods, especially if exposed to air and light.

  • Storage: For long-term storage, it is recommended to keep the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C, protected from light.

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.

Conclusion

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a high-value synthetic intermediate with well-defined physicochemical properties. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an indispensable tool for medicinal chemists. The data and protocols presented in this guide provide a solid foundation for its application in the synthesis of novel, biologically active molecules, particularly in the pursuit of next-generation anticancer therapeutics.

References

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1051. Available from: [Link]

  • Weiss, F., et al. (2020). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 142(38), 16353–16362. Available from: [Link]

  • Reddy, B., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 555-560. Available from: [Link]

  • Wang, X., & Jian, F. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3199. Available from: [Link]

  • Vaickelioniene, R., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1372. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 896-904. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Journal of the Chinese Chemical Society, 65(7), 757-777. Available from: [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde emerges not as a direct therapeutic agent, but as a pivotal scaffold in medicinal chemistry. Its true potential is unlocked upon its derivatization, leading to compounds with significant biological activities. This guide delves into the core mechanistic principles suggested by the bioactivity of its derivatives, with a primary focus on the well-documented anticancer properties involving the modulation of autophagy and the mTORC1 signaling pathway. While direct mechanistic studies on the parent aldehyde are sparse, this document synthesizes the available evidence from its progeny to provide a comprehensive overview for researchers in drug discovery and development. We will explore the synthetic versatility of this pyrazole core, the profound anticancer effects of its derivatives, and the experimental methodologies required to elucidate these mechanisms.

Introduction: The Pyrazole Scaffold as a Privileged Structure

The pyrazole nucleus is a cornerstone in the architecture of pharmacologically active molecules, demonstrating a vast spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde represents a key intermediate, providing a reactive aldehyde group that serves as a versatile handle for synthetic elaboration.[3] Its synthesis is most commonly achieved through the Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic and heterocyclic compounds.[3][4] While this compound is primarily a synthetic building block, the consistent and potent bioactivities of its derivatives point to an underlying pharmacophore within the 1-benzyl-3,5-dimethyl-pyrazole core that warrants in-depth mechanistic exploration.

Primary Mechanism of Action: Modulation of Autophagy and mTORC1 Signaling in Cancer

The most compelling evidence for a defined mechanism of action stemming from the 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde scaffold lies in the anticancer activity of its benzamide derivatives.[3] These derivatives have shown potent antiproliferative effects, particularly against pancreatic cancer cell lines.[3][5] The core of this activity is the modulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components.[5]

Inhibition of mTORC1 Activity

Derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have been demonstrated to reduce the activity of the mammalian target of rapamycin complex 1 (mTORC1).[3][5] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. By suppressing mTORC1 activity, these pyrazole derivatives can effectively halt the proliferative signals that drive tumor growth.

Disruption of Autophagic Flux

Beyond simple mTORC1 inhibition, these compounds have been shown to disrupt autophagic flux.[3][5] Autophagy is a double-edged sword in cancer; it can promote survival by providing nutrients under stress, but excessive or dysfunctional autophagy can lead to cell death. The pyrazole derivatives appear to interfere with the clearance of autophagosomes, leading to an accumulation of LC3-II, a key marker of autophagy.[5] This disruption of the autophagic process can ultimately trigger cancer cell death.

The proposed mechanism suggests a dual action: an initial increase in basal autophagy due to mTORC1 inhibition, followed by an impairment of the later stages of autophagy, leading to cytotoxic effects in cancer cells.

Signaling Pathway Diagram

mTOR_Autophagy_Pathway cluster_cell Cancer Cell Pyrazole_Derivative 1-Benzyl-3,5-dimethyl-1H-pyrazole -4-carbaldehyde Derivative mTORC1 mTORC1 Pyrazole_Derivative->mTORC1 Inhibits Autophagic_Flux Autophagic Flux (Degradation) Pyrazole_Derivative->Autophagic_Flux Disrupts ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates Autophagosome_Formation->Autophagic_Flux Leads to Cell_Death Cancer Cell Death Autophagic_Flux->Cell_Death Leads to (when disrupted)

Caption: Putative mechanism of pyrazole derivatives on the mTORC1/autophagy pathway.

Other Potential Mechanisms of Action

While the mTORC1/autophagy pathway is the most substantiated, the broad biological activity of pyrazole-containing compounds suggests that derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde could act through other mechanisms.[1]

  • Enzyme Inhibition: The pyrazole scaffold is a known inhibitor of various enzymes.[6][7] It is plausible that derivatives could be designed to target specific kinases, proteases, or other enzymes involved in disease pathogenesis.

  • Anti-inflammatory Effects: Many pyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.[1][8][9]

  • Antimicrobial Activity: The pyrazole nucleus is present in several antimicrobial agents.[2][9][10][11] Derivatives could potentially interfere with microbial growth by inhibiting essential enzymes or disrupting cell wall synthesis.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of novel derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a structured experimental workflow is essential.

In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the antiproliferative activity of the synthesized derivatives across a panel of relevant cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MIA PaCa-2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound.

mTORC1 Activity Assay

To confirm the effect on the mTORC1 pathway, the phosphorylation status of its downstream targets, such as p70S6K and 4E-BP1, should be assessed.

Protocol: Western Blotting for mTORC1 Substrates

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-p70S6K (Thr389), total p70S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation of mTORC1 substrates relative to the total protein and loading control.

Autophagy Flux Assay

To assess the impact on autophagy, it is crucial to measure the autophagic flux, which represents the entire process of autophagy, including autophagosome formation, maturation, and degradation.

Protocol: LC3-II Turnover Assay

  • Cell Treatment: Treat cells with the pyrazole derivatives in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a defined period.

  • Western Blotting for LC3: Perform Western blotting as described above, using a primary antibody that detects both LC3-I and LC3-II.

  • Analysis: The accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates the autophagic flux. An increase in LC3-II upon treatment with the pyrazole derivative, which is further enhanced by the lysosomal inhibitor, suggests an induction of autophagy. Conversely, an accumulation of LC3-II that is not further increased by the lysosomal inhibitor may indicate a blockage in the later stages of autophagy.

Experimental Workflow Diagram

Experimental_Workflow Start Synthesize Pyrazole Derivatives Cytotoxicity Screen for Cytotoxicity (MTT Assay) Start->Cytotoxicity Active_Compounds Identify Active Compounds (Low IC50) Cytotoxicity->Active_Compounds mTOR_Assay Assess mTORC1 Activity (Western Blot for p-p70S6K) Active_Compounds->mTOR_Assay Proceed with Hits Autophagy_Assay Measure Autophagic Flux (LC3 Turnover Assay) Active_Compounds->Autophagy_Assay Proceed with Hits Mechanism_Confirmed Mechanism Elucidated mTOR_Assay->Mechanism_Confirmed Autophagy_Assay->Mechanism_Confirmed

Caption: A streamlined workflow for elucidating the mechanism of action.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data from the aforementioned assays should be tabulated.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivatives

Compound IDDerivative StructureIC50 (µM) in MIA PaCa-2IC50 (µM) in MCF-7
PZD-001Benzamide A0.81.2
PZD-002Benzamide B1.52.8
ControlDoxorubicin0.10.3

Table 2: Effect of PZD-001 on mTORC1 Signaling and Autophagy

Treatment (1 µM)Relative p-p70S6K LevelsLC3-II/Actin RatioLC3-II/Actin Ratio (+ BafA1)
Vehicle Control1.01.03.5
PZD-0010.32.52.8

Data are representative and for illustrative purposes only.

The interpretation of these data would suggest that PZD-001 is a potent cytotoxic agent that inhibits mTORC1 signaling. The significant increase in the LC3-II/Actin ratio with PZD-001 treatment, which is not substantially further increased in the presence of Bafilomycin A1, would indicate a blockage of autophagic flux.

Conclusion and Future Directions

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a valuable scaffold for the development of novel therapeutic agents. The derivatives of this compound have demonstrated a clear mechanism of action in the context of cancer through the dual modulation of mTORC1 signaling and autophagic flux. This provides a solid foundation for the rational design of new anticancer drugs.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of the pyrazole derivatives.

  • Target Deconvolution: To identify the direct molecular target(s) of these compounds.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of cancer.

  • Exploration of Other Therapeutic Areas: To investigate the potential of this scaffold in inflammatory and infectious diseases.

By leveraging the synthetic tractability and proven biological relevance of the 1-benzyl-3,5-dimethyl-1H-pyrazole core, the scientific community is well-positioned to develop next-generation therapeutics for a range of challenging diseases.

References

  • 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde - Benchchem . Benchchem.

  • Current status of pyrazole and its biological activities - PMC - PubMed Central . National Center for Biotechnology Information.

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives . Asian Journal of Chemistry.

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation . Journal of Pharmaceutical and Scientific Innovation.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate . ResearchGate.

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate . ResearchGate.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity . ARKIVOC.

  • Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed . National Center for Biotechnology Information.

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH . National Center for Biotechnology Information.

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - NIH . National Center for Biotechnology Information.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central . National Center for Biotechnology Information.

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI . MDPI.

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - MDPI . MDPI.

  • Synthesis and antibacterial evaluations of (3, 5-dimethyl-1H-pyrazol-4-yl)-phenyldiazenes . ResearchGate.

  • Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives - Semantic Scholar . Semantic Scholar.

  • (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents . ResearchGate.

  • 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase | Journal of Medicinal Chemistry - ACS Publications . ACS Publications.

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate . ResearchGate.

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences . International Journal of Health Sciences.

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate . ResearchGate.

  • Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA - Cardiff University . ORCA - Cardiff University.

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH . National Center for Biotechnology Information.

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry . Biointerface Research in Applied Chemistry.

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives . MDPI.

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research . Journal of Advanced Scientific Research.

  • Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation - Bentham Science Publisher . Bentham Science.

Sources

Methodological & Application

Strategic Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Synthetic Chemists

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Among the vast library of pyrazole derivatives, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a pivotal building block.[3] The presence of a reactive carbaldehyde group at the electron-rich 4-position provides a synthetic handle for elaboration into more complex molecular architectures. Notably, this compound is a crucial precursor in the development of novel anticancer agents, including benzamide derivatives that exhibit potent antiproliferative activity against pancreatic cancer cell lines by modulating autophagy pathways.[3][4]

This application note provides a comprehensive, field-proven guide for the robust three-step synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, justifies experimental choices, and offers insights to ensure reproducibility and high yield.

Overall Synthetic Strategy

The synthesis is efficiently executed in three distinct stages, beginning with the construction of the pyrazole core, followed by N-functionalization, and culminating in a regioselective formylation. This pathway is designed for scalability and reliability in a standard laboratory setting.

  • Step 1: Knorr Pyrazole Synthesis. Formation of the foundational 3,5-dimethylpyrazole ring via the condensation of acetylacetone with hydrazine.

  • Step 2: N-Benzylation. Introduction of the benzyl group onto the N1 position of the pyrazole ring through a nucleophilic substitution reaction.

  • Step 3: Vilsmeier-Haack Formylation. Regioselective installation of the carbaldehyde group at the C4 position of the N-benzylated pyrazole.

The complete workflow is visualized below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: N-Benzylation cluster_2 Step 3: Vilsmeier-Haack Formylation A Acetylacetone C 3,5-Dimethylpyrazole (1) A->C NaOH(aq) or EtOH B Hydrazine Sulfate/Hydrate B->C E 1-Benzyl-3,5-dimethyl- 1H-pyrazole (2) C->E Base (K₂CO₃) Solvent (DMF) D Benzyl Chloride D->E G 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde (3) E->G 1. Electrophilic Attack 2. Aqueous Workup F POCl₃ + DMF (Vilsmeier Reagent) F->G

Caption: Three-step synthetic workflow for the target compound.

Part 1: Synthesis of 3,5-Dimethylpyrazole (1)

Scientific Principle: The formation of the pyrazole ring is achieved through the Paal-Knorr synthesis, a classic condensation reaction between a 1,3-dicarbonyl compound (acetylacetone) and a hydrazine derivative. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The use of hydrazine sulfate in an alkaline medium is a well-established, safe, and high-yielding method that avoids the sometimes violent exotherm associated with using pure hydrazine hydrate.[5]

Experimental Protocol

Reagent/SolventMolecular WeightMolesQuantity
Hydrazine Sulfate130.12 g/mol 0.50 mol65.0 g
Sodium Hydroxide40.00 g/mol 1.00 mol40.0 g in 400 mL H₂O
Acetylacetone100.12 g/mol 0.50 mol50.0 g (51.5 mL)
Diethyl Ether--~285 mL

Procedure:

  • In a 1-liter round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 65.0 g (0.50 mol) of hydrazine sulfate in 400 mL of a 10% sodium hydroxide solution.

  • Cool the flask in an ice-water bath until the internal temperature reaches 15°C.

  • Add 50.0 g (0.50 mol) of acetylacetone dropwise from the dropping funnel over approximately 30 minutes. Causality Check: Maintaining the temperature at ~15°C is crucial to control the reaction rate and prevent side reactions, ensuring a high yield of the desired product.[6]

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and perform a liquid-liquid extraction with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer four more times with 40 mL portions of diethyl ether.

  • Combine the organic extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by rotary evaporation. The resulting crystalline residue is 3,5-dimethylpyrazole.

  • The product can be further purified by recrystallization from petroleum ether to yield colorless crystals (Yield: 77–81%; M.p. 107–108°C).[5]

Part 2: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole (2)

Scientific Principle: This step involves the N-alkylation of the 3,5-dimethylpyrazole ring. The pyrazole N-H proton is weakly acidic and can be removed by a suitable base (e.g., potassium carbonate) to generate the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride in a classic S_N2 reaction to form the N-C bond. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the cations without interfering with the nucleophile.

Experimental Protocol

Reagent/SolventMolecular WeightMolesQuantity
3,5-Dimethylpyrazole (1)96.13 g/mol 0.10 mol9.61 g
Potassium Carbonate (K₂CO₃)138.21 g/mol 0.15 mol20.7 g
Benzyl Chloride126.58 g/mol 0.11 mol13.9 g (12.7 mL)
N,N-Dimethylformamide (DMF)--100 mL

Procedure:

  • To a 250 mL round-bottomed flask, add 3,5-dimethylpyrazole (9.61 g, 0.10 mol), potassium carbonate (20.7 g, 0.15 mol), and DMF (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl chloride (13.9 g, 0.11 mol) dropwise to the mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole spot has been completely consumed.

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Extract the aqueous mixture three times with 100 mL portions of ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-3,5-dimethyl-1H-pyrazole as a clear oil or low-melting solid.

Part 3: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (3)

Scientific Principle: This transformation is accomplished via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a substituted chloroiminium ion, from the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[8][9] The N-benzyl-3,5-dimethyl-pyrazole, being an electron-rich heterocycle, then attacks this electrophile. The substitution occurs regioselectively at the C4 position, which is the most nucleophilic site. Subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde.[10]

Authoritative Insight: It is critical to perform the N-benzylation step prior to this formylation. Unsubstituted 3,5-dimethyl-1H-pyrazole fails to undergo formylation at the C4 position under these conditions, highlighting the role of the N1-substituent in activating the ring for this transformation.[11][12]

Experimental Protocol

Reagent/SolventMolecular WeightMolesQuantity
Phosphorus Oxychloride (POCl₃)153.33 g/mol 0.03 mol4.6 g (2.8 mL)
N,N-Dimethylformamide (DMF)73.09 g/mol 0.10 mol7.3 g (7.7 mL)
1-Benzyl-3,5-dimethyl-1H-pyrazole (2)186.25 g/mol 0.01 mol1.86 g

Procedure:

  • SAFETY FIRST: This reaction must be performed in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water. Wear appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • In a 100 mL three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place DMF (7.7 mL) and cool the flask to 0°C in an ice-salt bath.

  • Add POCl₃ (2.8 mL, 0.03 mol) dropwise to the cold DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10°C. Stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.[13]

  • Dissolve 1-benzyl-3,5-dimethyl-1H-pyrazole (1.86 g, 0.01 mol) in a minimal amount of DMF and add it dropwise to the reaction mixture, maintaining the temperature between 0-5°C.[13]

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat at 70°C for 2-3 hours.[14]

  • Cool the reaction mixture and carefully pour it onto 200 g of crushed ice with continuous stirring.

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the solid in a vacuum oven. If necessary, the product can be recrystallized from aqueous ethanol to afford pure 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.[13]

Product Characterization

The identity and purity of the final product and intermediates should be confirmed using standard analytical techniques.

  • Infrared (IR) Spectroscopy: The final product (3) will show a strong, characteristic absorption band for the aldehyde carbonyl (C=O) group around 1660-1700 cm⁻¹.[15][16]

  • ¹H NMR Spectroscopy: The spectrum of (3) will exhibit a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). Other key signals include a singlet for the benzylic protons (CH₂) around δ 5.5 ppm, singlets for the two methyl groups on the pyrazole ring, and multiplets for the aromatic protons of the benzyl group.[15]

  • ¹³C NMR Spectroscopy: The aldehyde carbon will appear as a distinct signal around δ 180-185 ppm.[15]

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O (214.26 g/mol ) should be observed.

Conclusion

This application note details a validated and efficient three-step synthesis for 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, a high-value intermediate for pharmaceutical and agrochemical research. By understanding the mechanistic principles behind each transformation—from the initial Knorr cyclization to the final Vilsmeier-Haack formylation—researchers can reliably produce this key building block with high yield and purity. This protocol serves as a robust foundation for further synthetic explorations aimed at discovering next-generation bioactive molecules.

References

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59.

  • Wang, L. & Jian, F. (2011). 4-Benzyl-3,5-dimethyl-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o392.

  • Wiley, R. H., & Hexner, P. E. (1963). 3,5-Dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351.

  • CN1482119A - Method for preparing 3.5-dimethylpyrazole. (2004). Google Patents.

  • Benchchem. (n.d.). 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.

  • Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2873.

  • Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H- pyrazolyl phthalazine-1, 4-diones. Trade Science Inc.

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole.

  • Corrosion Chemistry. (2020, September 2). Synthesis of 3,5-Dimethylpyrazole [Video]. YouTube.

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21.

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Klionsky, D. J., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(10), 939–944.

  • Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1820.

  • Bakulev, V. A., et al. (2014). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 50, 804-811.

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4934.

  • Hon, Y. S., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 24458-24502.

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.

  • Li, Z., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 589-597.

  • Holzer, W., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1367.

  • Pandhurnekar, C. P., et al. (2021). A comprehensive review on synthetic protocols and biological activities of pyrazole and its derivatives. Journal of Advanced Scientific Research, 12(03), 37-43.

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack Reaction.

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(3), 336-345.

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

Sources

Application Note & Protocol: Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrazole-4-carbaldehydes

Pyrazole-4-carbaldehydes are high-value chemical intermediates, serving as critical building blocks in the synthesis of a wide array of functional molecules. Their importance is particularly pronounced in the field of medicinal chemistry, where the pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs, including Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various kinase inhibitors used in oncology. The aldehyde functional group at the C4 position provides a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures and the exploration of new chemical space in drug discovery programs. The Vilsmeier-Haack reaction stands out as one of the most reliable and widely adopted methods for the direct formylation of the pyrazole ring, offering a straightforward route to these essential precursors.

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. The reaction employs a "Vilsmeier reagent," which is a chloroiminium ion, typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃) or oxalyl chloride.

2.1. Formation of the Vilsmeier Reagent

The first stage of the reaction is the activation of DMF with POCl₃. The lone pair of electrons on the carbonyl oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate ester derivative, leading to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This reagent is the key electrophile that will be attacked by the electron-rich pyrazole ring.

2.2. Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C4 position of the pyrazole ring is the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity in the formylation reaction. The π-electrons of the pyrazole ring attack the electrophilic carbon of the Vilsmeier reagent, forming a σ-complex intermediate. A subsequent deprotonation step re-aromatizes the ring.

2.3. Hydrolysis to the Aldehyde

The final step is the aqueous work-up. The iminium salt intermediate is hydrolyzed by water, which attacks the electrophilic carbon. This is followed by the elimination of a secondary amine (dimethylamine), yielding the final pyrazole-4-carbaldehyde product.

Diagram: Mechanism of the Vilsmeier-Haack Reaction on Pyrazole

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Re-aromatization & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Sigma_Complex σ-Complex Intermediate Pyrazole Pyrazole Substrate Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Product Pyrazole-4-carbaldehyde Iminium_Salt->Product + H₂O (work-up)

Caption: A simplified overview of the Vilsmeier-Haack reaction mechanism.

Experimental Protocols

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water; appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Protocol 1: General Procedure for the Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol is a representative example for the formylation of an N-substituted pyrazole.

Materials:

  • 1-phenyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphoryl chloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Reaction Setup: To a solution of 1-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (3.0 eq), add a magnetic stir bar. Place the flask in an ice bath to cool the solution to 0 °C.

  • Addition of Vilsmeier Reagent: Add POCl₃ (1.5 eq) dropwise to the cooled solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with vigorous stirring.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 1-phenyl-1H-pyrazole-4-carbaldehyde.

Diagram: General Experimental Workflow

G start Start setup Reaction Setup (Pyrazole, DMF, 0°C) start->setup addition Dropwise Addition of POCl₃ (0-10°C) setup->addition reaction Heat & Stir (60-70°C, 2-4h) addition->reaction quench Quench (Pour onto ice) reaction->quench neutralize Neutralize (aq. NaHCO₃) quench->neutralize extract Extract (DCM) neutralize->extract wash Wash & Dry (Brine, MgSO₄) extract->wash concentrate Concentrate (Rotovap) wash->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end_node Pure Product purify->end_node

Caption: A standard workflow for pyrazole-4-carbaldehyde synthesis.

Scope and Regioselectivity

The Vilsmeier-Haack reaction is quite general for a variety of pyrazole substrates.

Substituent on Pyrazole RingTypical YieldNotes
N-H (unsubstituted)Moderate to GoodCan lead to a mixture of products or N-formylation as a side reaction. Protection of the N-H group is often recommended.
N-Alkyl/ArylGood to ExcellentGenerally provides clean reactions and high yields of the C4-formylated product.
C3/C5-AlkylGoodElectron-donating groups can increase the reactivity of the ring.
C3/C5-ArylGoodWell-tolerated.
C3/C5-HalogenModerateElectron-withdrawing groups can decrease the reactivity of the ring, potentially requiring harsher conditions.

Key Insight on Regioselectivity: The formylation occurs almost exclusively at the C4 position. This is because the nitrogen atoms at positions 1 and 2 are electron-withdrawing, which deactivates the adjacent C3 and C5 positions towards electrophilic attack. Consequently, the C4 position has the highest electron density, directing the electrophilic Vilsmeier reagent to this site.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Vilsmeier reagent due to moisture.2. Substrate is too electron-deficient.3. Insufficient reaction time or temperature.1. Use anhydrous solvents and reagents. Ensure glassware is oven-dried.2. Increase reaction temperature or time. Consider using a more reactive Vilsmeier reagent (e.g., generated from oxalyl chloride).3. Monitor the reaction by TLC and adjust conditions as needed.
Formation of Side Products 1. N-formylation on unprotected pyrazoles.2. Polymerization or decomposition at high temperatures.1. Protect the N-H group with a suitable protecting group (e.g., Boc, Ts) before the reaction.2. Maintain careful temperature control during the addition of POCl₃ and during the heating phase.
Difficult Work-up 1. Emulsion during extraction.2. Product is water-soluble.1. Add more brine to the aqueous layer to break the emulsion.2. If the product has some water solubility, perform more extractions with a suitable organic solvent.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it an indispensable tool in both academic research and industrial drug development. By understanding the underlying mechanism and paying careful attention to experimental conditions, researchers can effectively leverage this reaction to access a wide range of valuable pyrazole-based intermediates.

References

  • Faria, J. V., et al. (2017). Pyrazole-Containing Compounds as Anticancer Agents: A Review on the Progress so Far. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2013). The pyrazole scaffold: a versatile building block in medicinal chemistry. RSC Advances. Available at: [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. Available at: [Link]

  • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. In Advances in Heterocyclic Chemistry (Vol. 1, Supplement 1, pp. 1-655). Academic Press. Available at: [Link]

  • Sridhar, B., et al. (2004). A mild and efficient procedure for the Vilsmeier–Haack formylation of electron-rich aromatic compounds. Tetrahedron Letters. Available at: [Link]

  • Finikova, O. S., et al. (2003). Vilsmeier Formylation of Pyrroles and Indoles Using the Dication Salt of 1,1'-Methylenebis(4-(dimethylamino)pyridinium) Dichloride. The Journal of Organic Chemistry. Available at: [Link]

Protocol for the N-benzylation of 3,5-dimethylpyrazole: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Benzylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development, demonstrating a vast spectrum of biological activities. These heterocyclic scaffolds are integral to the structure of numerous pharmaceuticals, including anti-infective, anti-oxidant, and anti-tumor agents. The introduction of a benzyl group onto the pyrazole nitrogen, in particular, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its therapeutic efficacy. This application note provides a comprehensive, field-proven protocol for the efficient synthesis of 1-benzyl-3,5-dimethylpyrazole, a valuable building block for pharmaceutical and agrochemical research. We will delve into the causality behind the experimental choices, from the synthesis of the starting material to the final purification, ensuring a reproducible and scalable process.

Reaction Overview: The Classic Approach to N-Alkylation

The most common and reliable method for the N-alkylation of pyrazoles involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.[1] In this protocol, we will employ sodium hydride (NaH) as the base to deprotonate 3,5-dimethylpyrazole, forming a pyrazolate anion. This highly nucleophilic anion then readily reacts with benzyl bromide in an SN2 reaction to yield the desired 1-benzyl-3,5-dimethylpyrazole.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 3,5-Dimethylpyrazole

Before proceeding with the N-benzylation, it is essential to have a pure sample of the starting material, 3,5-dimethylpyrazole. While commercially available, it can also be readily synthesized in the laboratory.

Protocol 1: Synthesis of 3,5-Dimethylpyrazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine sulfate (e.g., 0.50 mol) in a 10% aqueous solution of sodium hydroxide. Cool the flask in an ice bath.

  • Addition of Acetylacetone: While maintaining the temperature at approximately 15°C, add acetylacetone (e.g., 0.50 mol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, continue stirring the mixture at 15°C for one hour.

  • Work-up: Dilute the reaction mixture with water to dissolve any precipitated inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate. Remove the ether by rotary evaporation to obtain crystalline 3,5-dimethylpyrazole. The product can be further purified by recrystallization from petroleum ether.

Part 2: N-benzylation of 3,5-dimethylpyrazole

This protocol details the core N-benzylation reaction. The use of sodium hydride necessitates an anhydrous, inert atmosphere to prevent its reaction with water and to ensure efficient deprotonation.

Protocol 2: Synthesis of 1-benzyl-3,5-dimethylpyrazole

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a dispersion of sodium hydride (e.g., 1.1 equivalents) in mineral oil.

  • Solvent Addition: Under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF) to the flask and cool the suspension to 0°C in an ice bath.

  • Deprotonation: Dissolve 3,5-dimethylpyrazole (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride. Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas will evolve.

  • Benzylation: Add benzyl bromide (1.05 equivalents) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.

  • Work-up: Dilute the mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Mechanism of N-Alkylation

The N-alkylation of pyrazole under basic conditions proceeds through a classic SN2 mechanism. The key steps are:

  • Deprotonation: The strong base, in this case, sodium hydride, abstracts the acidic proton from the N-H bond of 3,5-dimethylpyrazole. This generates the highly nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This concerted step involves the formation of a new N-C bond and the simultaneous cleavage of the C-Br bond, with the bromide ion acting as the leaving group.

Since 3,5-dimethylpyrazole is a symmetric molecule, the alkylation can occur at either nitrogen atom, leading to a single product. For unsymmetrical pyrazoles, the regioselectivity of the alkylation is a critical consideration and can be influenced by steric and electronic factors of the substituents on the pyrazole ring, as well as the choice of base and solvent.[2][3]

Reaction Parameters and Optimization

The choice of base and solvent can significantly impact the yield and purity of the N-benzylation reaction.

BaseSolventTemperatureTypical YieldNotes
Sodium Hydride (NaH)Tetrahydrofuran (THF)0°C to RTHighRequires anhydrous conditions and an inert atmosphere.
Potassium Carbonate (K₂CO₃)Acetone or DMFRefluxGood to HighMilder base, may require higher temperatures and longer reaction times.[4]
Potassium tert-butoxide (t-BuOK)Tetrahydrofuran (THF)Room TemperatureHighStrong, non-nucleophilic base.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete deprotonation (inactive base).- Wet solvent or glassware.- Low reaction temperature or short reaction time.- Use fresh, high-quality sodium hydride.- Ensure all glassware is flame-dried and solvents are anhydrous.- Increase reaction time and/or temperature.
Formation of side products - Over-alkylation (quaternization).- Reaction with solvent (e.g., DMF).- Use a slight excess of the pyrazole or stoichiometric amounts of the benzylating agent.- Choose a less reactive solvent like THF or acetone.
Difficult purification - Presence of unreacted starting materials.- Formation of polar byproducts.- Optimize reaction conditions to drive the reaction to completion.- Consider an acidic wash during work-up to remove basic impurities.

Characterization of 1-benzyl-3,5-dimethylpyrazole

The structure of the synthesized 1-benzyl-3,5-dimethylpyrazole can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃): δ 7.28-7.15 (m, 3H, Ar-H), 7.02 (d, 2H, Ar-H), 5.85 (s, 1H, pyrazole-H), 5.14 (s, 2H, CH₂), 2.22 (s, 3H, CH₃), 2.11 (s, 3H, CH₃).[5]

  • ¹³C NMR (CDCl₃): δ 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7, 52.5, 13.5, 11.3.[5]

Safety Precautions

  • 3,5-Dimethylpyrazole: Harmful if swallowed and causes skin and serious eye irritation.[6]

  • Sodium Hydride: A flammable solid that reacts violently with water to produce flammable hydrogen gas. It can cause severe skin burns and eye damage. Handle in a fume hood under an inert atmosphere.

  • Benzyl Bromide: A lachrymator that is toxic and corrosive. It can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use only peroxide-free THF.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of 3,5-Dimethylpyrazole cluster_1 Part 2: N-Benzylation A1 Hydrazine Sulfate + NaOH(aq) A3 Reaction at 15°C A1->A3 A2 Acetylacetone A2->A3 A4 Work-up & Purification A3->A4 A5 3,5-Dimethylpyrazole A4->A5 B1 3,5-Dimethylpyrazole + NaH in THF A5->B1 Starting Material B3 Reaction at 0°C to RT B1->B3 B2 Benzyl Bromide B2->B3 B4 Quenching & Work-up B3->B4 B5 Purification B4->B5 B6 1-benzyl-3,5-dimethylpyrazole B5->B6

Caption: Workflow for the synthesis of 1-benzyl-3,5-dimethylpyrazole.

References

  • Matos, J., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. Available at: [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-120. Available at: [Link]

  • Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • O'Brien, C. J., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536-2551. Available at: [Link]

  • Iizuka, K., et al. (1997). N-alkylation method of pyrazole. U.S. Patent No. 5,705,656. Washington, DC: U.S. Patent and Trademark Office.
  • Sperry, J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. Available at: [Link]

  • Sumitomo Chemical Company, Limited. (1996). N-alkylation method of pyrazole. European Patent No. EP0749963A1.
  • Li, J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10846-10857. Available at: [Link]

  • Bar-Natan, R., et al. (2006). 4. Organic Syntheses, 83, 184. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

  • Reddy, M. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(82), 67124-67130. Available at: [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. Available at: [Link]

  • Swamy, S. N., et al. (2013). Synthesis of Novel Substituted-3, 5-Dimethyl-1H-Pyrazolyl Phthalazine-1, 4-Diones. TSI Journals. Available at: [Link]

  • Ponomarev, I. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10594. Available at: [Link]

Sources

The Versatile Scaffold: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The inherent structural features of the pyrazole ring, such as its ability to participate in hydrogen bonding and its conformational rigidity, make it a privileged scaffold for the design of targeted therapeutics. This guide focuses on a particularly valuable derivative, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde , a versatile building block that has emerged as a key intermediate in the synthesis of novel anticancer agents. Its unique combination of a reactive aldehyde group and a bulky benzyl substituent allows for extensive chemical modifications, enabling the exploration of structure-activity relationships in the quest for potent and selective drug candidates.[2]

Strategic Importance in Anticancer Drug Development

The true potential of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry is vividly illustrated by its application as a precursor for a new class of benzamide derivatives with potent antiproliferative activity, particularly against pancreatic cancer cell lines.[1][2] These derivatives have been shown to modulate autophagy, a cellular self-degradation process, by inhibiting the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[2][3] This mechanism of action is of significant interest in oncology, as dysregulation of autophagy is a hallmark of many cancers.

Mechanism of Action: Targeting the mTORC1-Autophagy Axis

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.[4] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell division and survival. By inhibiting mTORC1, the benzamide derivatives synthesized from our title compound can induce autophagy, a process that can, under certain contexts, lead to cancer cell death.[3][5] These compounds have been observed to not only increase basal autophagy but also to disrupt the autophagic flux, leading to an accumulation of autophagosomes and ultimately, cellular stress and demise.[3]

Application Notes & Protocols

This section provides detailed, field-proven protocols for the synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its subsequent conversion to a biologically active benzamide derivative. Furthermore, we outline key biological assays to evaluate the compound's efficacy as an mTORC1 inhibitor and autophagy modulator.

Part 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The synthesis of the title compound is a two-step process, beginning with the formation of the pyrazole core, followed by formylation at the 4-position.

Step 1: Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole

This procedure is adapted from established methods of pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazine derivatives.[6]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.

  • Addition of Benzylhydrazine: To the stirred solution, add benzylhydrazine (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-benzyl-3,5-dimethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation to Yield 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic rings.[7]

Protocol:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) and cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-benzyl-3,5-dimethyl-1H-pyrazole (1.0 equivalent) in a minimal amount of DMF dropwise, while maintaining the temperature between 10-15 °C.

  • Reaction: After the addition is complete, gradually raise the temperature to 80 °C and maintain it for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with constant stirring. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A Acetylacetone C Ethanol, RT A->C B Benzylhydrazine B->C D 1-Benzyl-3,5-dimethyl-1H-pyrazole C->D Condensation E 1-Benzyl-3,5-dimethyl-1H-pyrazole G 80 °C E->G F Vilsmeier Reagent (POCl3/DMF) F->G H 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde G->H Formylation G cluster_0 Compound Evaluation cluster_1 Mechanism of Action Studies A Synthesized Benzamide Derivative B Pancreatic Cancer Cells A->B E mTORC1 Kinase Assay A->E F Autophagic Flux Assay (LC3-II) A->F C MTT Assay B->C D IC50 Determination C->D G Inhibition of mTORC1 E->G H Modulation of Autophagy F->H

Sources

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer properties.[1] Its unique structural and electronic features allow for diverse substitutions, enabling the fine-tuning of biological activity. The starting material, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, is a versatile building block for the synthesis of novel anticancer drug candidates.[2][3] Derivatives of this compound have demonstrated significant antiproliferative effects against various cancer cell lines, including those of the pancreas and breast.[2][3]

A key mechanism of action for some of these pyrazole derivatives is the modulation of critical cellular pathways, such as the mTORC1 signaling cascade, which is a central regulator of cell growth, proliferation, and autophagy.[2][4][5] By inhibiting mTORC1, these compounds can induce autophagy and disrupt the cellular processes that cancer cells rely on for survival and proliferation.[2][4]

This comprehensive guide provides detailed protocols for the synthesis of two classes of potential anticancer agents derived from 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde: pyrazole-based chalcones and Schiff bases. Furthermore, it outlines the methodologies for evaluating their anticancer efficacy and for investigating their mechanism of action through the mTOR pathway.

I. Synthesis of Pyrazole-Based Chalcones via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and efficient method for forming carbon-carbon bonds, and it is particularly well-suited for the synthesis of chalcones from an aldehyde and a ketone.[6][7] This reaction proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the α,β-unsaturated ketone characteristic of the chalcone scaffold.

Rationale for Experimental Choices

The selection of a strong base, such as sodium hydroxide, is crucial for deprotonating the α-carbon of the acetophenone, thereby generating the enolate nucleophile required for the reaction. The use of an alcoholic solvent like ethanol facilitates the dissolution of the reactants and the base. The reaction is typically performed at room temperature to control the reaction rate and minimize side product formation.

Experimental Workflow: Claisen-Schmidt Condensation

start Start reactants 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde + Substituted Acetophenone + Ethanol start->reactants base Add 20% NaOH solution dropwise reactants->base stir Stir at room temperature for 2-3 hours base->stir monitor Monitor reaction by TLC stir->monitor workup Pour into ice-cold water monitor->workup precipitate Filter the precipitate workup->precipitate wash Wash with water precipitate->wash dry Dry the solid wash->dry recrystallize Recrystallize from ethanol dry->recrystallize product Pure Pyrazole-Based Chalcone recrystallize->product

Caption: Workflow for the synthesis of pyrazole-based chalcones.

Detailed Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
  • Reactant Preparation: In a round-bottomed flask, dissolve 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 4-chloroacetophenone (1.0 mmol) in ethanol (10 mL).

  • Base Addition: To the stirred solution, add a 20% aqueous solution of sodium hydroxide (1 mL) dropwise at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove any residual base.

  • Purification: Dry the crude product and recrystallize it from ethanol to obtain the pure chalcone derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Synthesis of Pyrazole-Based Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration to yield the imine.

Rationale for Experimental Choices

The use of a catalytic amount of a weak acid, such as acetic acid, facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is often carried out in a solvent like ethanol, which can be easily removed upon completion of the reaction.

Experimental Workflow: Schiff Base Formation

start Start reactants 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde + Substituted Aniline + Ethanol start->reactants catalyst Add catalytic amount of Glacial Acetic Acid reactants->catalyst reflux Reflux for 4-6 hours catalyst->reflux monitor Monitor reaction by TLC reflux->monitor cool Cool to room temperature monitor->cool precipitate Filter the precipitate cool->precipitate wash Wash with cold ethanol precipitate->wash dry Dry the solid wash->dry product Pure Pyrazole-Based Schiff Base dry->product

Caption: Workflow for the synthesis of pyrazole-based Schiff bases.

Detailed Protocol: Synthesis of (E)-N-((1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene)-4-chloroaniline
  • Reactant Preparation: In a round-bottomed flask, combine 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) and 4-chloroaniline (1.0 mmol) in absolute ethanol (15 mL).

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture as a catalyst.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol and dry it under vacuum.

  • Characterization: Confirm the structure and purity of the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

III. Biological Evaluation of Anticancer Activity

A. In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][9] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol: MTT Assay for IC50 Determination
  • Cell Seeding: Seed cancer cells (e.g., MIA PaCa-2, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a specified period (e.g., 48 or 72 hours).[9]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Compound ClassCancer Cell LineIC50 (µM)Reference
N-benzyl-pyrazolyl-benzamidesMIA PaCa-2Submicromolar[2][4]
Pyrazole HybridsMDA-MB-23124.25[3]
Pyrazolo[3,4-d]pyrimidin-4-oneMCF-711[10]
Pyrazole-Chalcone ConjugatesMCF-72.13[11][12]
B. Mechanistic Studies: Western Blot Analysis of the mTOR Pathway

Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of the synthesized compounds on the mTOR signaling pathway, the phosphorylation status of key proteins in this cascade, such as mTOR itself and its downstream effectors like S6 kinase (S6K) and 4E-BP1, can be assessed.[13][14]

Protocol: Western Blot for mTOR Pathway Proteins
  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR, S6K, and 4E-BP1.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels upon treatment with the compound.

Signaling Pathway Visualization

growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 s6k S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy pyrazole Pyrazole Derivative pyrazole->mtorc1 protein_synthesis Protein Synthesis (Cell Growth & Proliferation) s6k->protein_synthesis four_ebp1->protein_synthesis

Caption: Inhibition of the mTOR signaling pathway by pyrazole derivatives.

IV. Conclusion and Future Directions

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde serves as an excellent starting material for the synthesis of diverse heterocyclic compounds with promising anticancer activities. The synthetic protocols for pyrazole-based chalcones and Schiff bases outlined in this guide are robust and can be adapted for the generation of compound libraries for structure-activity relationship (SAR) studies. The biological evaluation methods provided will enable the assessment of their therapeutic potential and elucidation of their mechanism of action. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective anticancer agents.

V. References

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). National Institutes of Health. [Link]

  • General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (n.d.). Academy of Sciences Malaysia. [Link]

  • Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.). MDPI. [Link]

  • A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′. (n.d.). MDPI. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). PubMed. [Link]

  • Claisen-Schmidt Condensation. (n.d.). Cambridge University Press. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.). National Institutes of Health. [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (2020). National Institutes of Health. [Link]

  • The western blot analysis for mTOR, p-mTOR, Akt, p-Akt, ERK1/2 and.... (n.d.). ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health. [Link]

  • Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. (n.d.). National Institutes of Health. [Link]

  • Synthesis of novel pyrazolic analogues of chalcones and their 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (2025). ResearchGate. [Link]

  • In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). JOCPR. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). MDPI. [Link]

  • Schematic representation of MTT assay protocol. (n.d.). ResearchGate. [Link]

  • 1.2 Western Blot and the mTOR Pathway. (2019). Selected Topics in Health and Disease. [Link]

  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of New Formylpyrazolones and Schiff bases. (2025). ResearchGate. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). N/A. [Link]

  • ARTICLE. (n.d.). ChemRxiv. [Link]

  • mTOR Signaling Pathway. (n.d.). Bio-Rad Antibodies. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. [Link]

  • Egyptian Journal of Chemistry. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. (2022). National Institutes of Health. [Link]

  • MTT Cell Assay Protocol. (n.d.). N/A. [Link]

  • Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). N/A. [Link]

  • Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity. (n.d.). ACG Publications. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024). RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Development of Anti-inflammatory Drugs using 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a scaffold for the development of novel anti-inflammatory agents. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in several commercially successful drugs, including the selective COX-2 inhibitor Celecoxib.[1][2] This guide details the rationale for investigating this specific pyrazole derivative, provides a robust synthesis protocol, and outlines detailed in vitro and in vivo experimental procedures to characterize its anti-inflammatory potential. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step, ensuring technical accuracy and reproducibility.

Introduction: The Rationale for Pyrazole-Based Anti-inflammatory Agents

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile synthetic intermediate.[8] The presence of a reactive aldehyde group at the 4-position allows for straightforward chemical modifications, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[8][9] This strategic positioning of the aldehyde group, combined with the benzyl and dimethyl substitutions on the pyrazole ring, provides a unique chemical space to explore for potent and selective anti-inflammatory activity. This guide will provide the foundational protocols to synthesize this lead compound and rigorously evaluate its potential as an anti-inflammatory drug candidate.

Synthesis of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

The synthesis of the title compound is reliably achieved through the Vilsmeier-Haack reaction.[8] This reaction introduces an aldehyde group onto an electron-rich aromatic ring, in this case, the pyrazole ring.

Synthesis Workflow

G A 1-Benzyl-3,5-dimethyl-1H-pyrazole C Reaction Mixture A->C B Vilsmeier Reagent (POCl3 + DMF) B->C D Hydrolysis C->D E Crude Product D->E F Recrystallization E->F G Pure 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde F->G

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Synthesis Protocol

Materials and Reagents:

  • 1-Benzyl-3,5-dimethyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Ice bath

  • Round-bottom flasks

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with constant stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

  • Reaction with Pyrazole: Dissolve 1-Benzyl-3,5-dimethyl-1H-pyrazole in anhydrous DCM in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to yield pure 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a solid.[10]

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of Anti-inflammatory Activity

A crucial step in drug development is the in vitro assessment of the compound's biological activity. The following protocols are designed to evaluate the anti-inflammatory properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde and its derivatives.

Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO), through the upregulation of inducible nitric oxide synthase (iNOS).[11][12] The inhibition of NO production is a key indicator of anti-inflammatory activity.[13]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[12]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[13][14] Include a vehicle control (cells with LPS and vehicle) and a negative control (cells without LPS).

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay (MTT Assay): Concurrently, perform an MTT assay on the remaining cells in the plate to ensure that the observed reduction in NO is not due to cytotoxicity.

Data Analysis: Calculate the percentage inhibition of NO production compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

COX-1 and COX-2 Inhibition Assay

Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes, which exist in two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[6] Selective inhibition of COX-2 is a desirable trait to minimize gastrointestinal side effects associated with COX-1 inhibition.[1] Commercially available fluorometric or colorimetric inhibitor screening kits can be used for this purpose.[15]

Protocol (General):

  • Follow the manufacturer's instructions for the specific COX inhibitor screening kit.

  • Prepare a range of concentrations of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Incubate the test compound with purified COX-1 and COX-2 enzymes.

  • Add arachidonic acid as the substrate to initiate the enzymatic reaction.

  • Measure the product formation (e.g., prostaglandin H2) using the detection reagent provided in the kit.

  • Calculate the percentage inhibition for both COX-1 and COX-2 and determine the IC₅₀ values.

  • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation.[6] Inhibition of 5-LOX represents another important mechanism for anti-inflammatory drugs.[16]

Protocol (General):

  • Utilize a commercial 5-LOX inhibitor screening kit.

  • Prepare various concentrations of the test compound and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

  • Incubate the test compound with the 5-LOX enzyme.

  • Add the substrate (e.g., linoleic acid) to start the reaction.

  • Measure the formation of the product according to the kit's instructions.

  • Calculate the percentage inhibition and the IC₅₀ value.

Expected In Vitro Data Summary:

AssayParameterExpected Outcome for Active Compound
NO Production IC₅₀ (µM)Low micromolar range
COX-1 Inhibition IC₅₀ (µM)High value (low inhibition)
COX-2 Inhibition IC₅₀ (µM)Low value (high inhibition)
COX-2 Selectivity Index>1 (higher is better)
5-LOX Inhibition IC₅₀ (µM)Potential for dual inhibition

In Vivo Evaluation of Anti-inflammatory Activity

Promising candidates from in vitro screening should be further evaluated in animal models of inflammation. The carrageenan-induced paw edema model is a standard and reliable method for assessing acute anti-inflammatory activity.[17][18]

Carrageenan-Induced Paw Edema in Rodents

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[18] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins produced by COX-2.[18] The ability of a compound to reduce this swelling indicates its anti-inflammatory potential in vivo.

In Vivo Experimental Workflow

G A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Test Compound Administration (e.g., oral gavage) B->C D Carrageenan Injection (subplantar) C->D E Paw Volume Measurement (hourly for 4-6 hours) D->E F Data Analysis: % Inhibition of Edema E->F

Caption: Carrageenan-Induced Paw Edema Workflow.

Detailed In Vivo Protocol

Materials and Animals:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin or Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plebysmometer or digital calipers

  • Animal cages

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test compound at different doses (e.g., 10, 25, 50 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer or calipers.[17]

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before carrageenan injection.[17][19]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw of each animal.[17][19]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Mechanistic Insights: Key Signaling Pathways

Understanding the molecular mechanisms by which the test compound exerts its anti-inflammatory effects is critical. The NF-κB and MAPK signaling pathways are central regulators of inflammation.[20][21]

NF-κB Signaling Pathway

The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines, chemokines, and iNOS.[20][22] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription.[23]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_p Phosphorylated IkB IKK->IkB_p NFkB_active Active NF-kB IkB_p->NFkB_active releases IkB_degraded Degraded IkB IkB_p->IkB_degraded degradation NFkB_translocation NF-kB NFkB_active->NFkB_translocation Translocation NFkB_inactive NF-kB/IkB Complex NFkB_inactive->IKK Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_translocation->Gene_Expression Test_Compound Test Compound (e.g., Pyrazole Derivative) Test_Compound->IKK Inhibition?

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are also crucial in transmitting extracellular signals to intracellular targets, regulating inflammation, cell proliferation, and apoptosis.[21][24] The three main MAPK families involved in inflammation are ERK, JNK, and p38. Activation of these pathways by stimuli like LPS leads to the production of inflammatory mediators.[25]

G cluster_0 Upstream Signaling cluster_1 Downstream Effects LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK_active Active MAPK MAPK->MAPK_active Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_active->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Test_Compound Test Compound (e.g., Pyrazole Derivative) Test_Compound->MAPKKK Inhibition?

Caption: General MAPK Signaling Pathway in Inflammation.

Further mechanistic studies, such as Western blotting for phosphorylated forms of IκB, p65 (NF-κB), p38, and JNK, can be performed on lysates from the LPS-stimulated RAW 264.7 cells to determine if the test compound inhibits these pathways.

Conclusion

This application note provides a comprehensive framework for the synthesis and evaluation of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde as a lead compound for the development of novel anti-inflammatory drugs. The detailed protocols for synthesis, in vitro screening, and in vivo testing are designed to provide reliable and reproducible data. By elucidating the compound's effects on key inflammatory mediators and signaling pathways, researchers can effectively advance the development of new pyrazole-based therapeutics.

References

  • Pontiki, E., Hadjipavlou-Litina, D., Litinas, K., Nicolotti, O., & Carotti, A. (2014). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 19(11), 17736-17761. [Link]

  • ResearchGate. (2014). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceutical Chemistry Journal, 48, 449-464. [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • NIH. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

  • NIH. (2020). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Retrieved from [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Inflammation, 1, 1-22. [Link]

  • NIH. (n.d.). Celecoxib. Retrieved from [Link]

  • Google Patents. (2015). WO2015032859A1 - Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Research Journal of Pharmacy and Technology. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Retrieved from [Link]

  • International journal of health sciences. (2022). Pyrazole as an anti-inflammatory scaffold. Retrieved from [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • NIH. (2010). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Retrieved from [Link]

  • ResearchGate. (2016). How you stimulate RAW 264.7 macrophage?. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Frontiers. (2023). Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles. Retrieved from [Link]

  • IJPPR. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • ResearchGate. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Semantic Scholar. (2019). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • ResearchGate. (2024). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Retrieved from [Link]

  • ResearchGate. (n.d.). The structure of celecoxib, a pyrazole-containing NSAID drug. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]

  • NIH. (n.d.). N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-5-(2,5-dimethoxyphenyl)isoxazole-3-carboxamide. Retrieved from [Link]

  • Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • NIH. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • NIH. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. Retrieved from [Link]

  • NIH. (2023). Celecoxib. Retrieved from [Link]

  • Cusabio. (n.d.). MAPK signaling pathway. Retrieved from [Link]

  • NIH. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • NIH. (2016). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Retrieved from [Link]

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]

  • accessdata.fda.gov. (1999). CELEBREX™ (celecoxib capsules). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-benzyl-3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Application Notes & Protocols: Biological Evaluation of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its derivatives are recognized for a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[1][2][3][4][5] This structural motif is a key component in numerous FDA-approved drugs, highlighting its significance and therapeutic versatility. The value of pyrazole derivatives lies in their unique physicochemical properties and their ability to form multiple interactions—such as hydrogen bonds and hydrophobic interactions—with biological targets, making them privileged structures in the design of potent and selective therapeutic agents.[1]

This guide provides a comprehensive framework for the systematic biological evaluation of novel pyrazole derivatives, progressing from initial cytotoxicity screening to in-depth mechanistic studies. The protocols outlined herein are designed to be robust and reproducible, offering both the "how" and the "why" behind each experimental step to ensure scientific integrity and accelerate the drug discovery pipeline.

Phase 1: Primary Screening for Cytotoxic Activity

The initial step in evaluating any novel compound library is to assess its general cytotoxic effect. This allows for the rapid identification of active compounds and the determination of their potency, typically expressed as the half-maximal inhibitory concentration (IC50). The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] In living, metabolically active cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] This conversion does not occur in dead cells. The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution seed 1. Seed cells in 96-well plate (e.g., 1x10^4 cells/well) incubate_adhesion 2. Incubate for 24h (allow cell adhesion) seed->incubate_adhesion treat 3. Treat cells with serial dilutions of pyrazole derivatives incubate_adhesion->treat incubate_exposure 4. Incubate for desired period (e.g., 24, 48, 72h) treat->incubate_exposure add_mtt 5. Add MTT solution (0.5 mg/mL final conc.) incubate_exposure->add_mtt incubate_formazan 6. Incubate for 2-4h at 37°C (allow formazan formation) add_mtt->incubate_formazan solubilize 7. Add solubilization solution (e.g., DMSO, SDS-HCl) incubate_formazan->solubilize read 8. Read absorbance (570 nm) solubilize->read

Caption: Workflow for MTT Cell Viability Assay.

Detailed Protocol: MTT Assay
  • Materials:

    • 96-well flat-bottom sterile plates

    • Appropriate cancer cell line (e.g., MCF-7 for breast cancer, DU145 for prostate)[7][8]

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Phosphate Buffered Saline (PBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

    • Multi-channel pipette and microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed 1x10⁴ cells in 100 µL of complete medium per well into a 96-well plate.[10] Include wells for 'untreated control' and 'vehicle control' (e.g., 0.1% DMSO). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

    • Compound Preparation: Prepare a stock solution of each pyrazole derivative in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 hours).[9]

    • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[11]

    • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[10][11] During this time, purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce the rate of a biological process by 50%.[12] Plot the Percent Viability against the log concentration of the pyrazole derivative. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13] A lower IC50 value indicates a more potent compound.[12]

Compound IDTarget Cell LineExposure Time (h)IC50 (µM) [Example]
PYR-001MCF-74810.5
PYR-002MCF-74812.0
PYR-003DU1454825.2
DoxorubicinMCF-7481.2

Causality Insight: The choice of cell lines is critical. Testing against a panel of different cancer cell lines (e.g., breast, prostate, lung) can reveal compound selectivity.[7][14][15] Including a non-cancerous cell line (e.g., HSF) is essential to assess general cytotoxicity and determine a therapeutic window.[14]

Phase 2: Mechanistic Elucidation - Apoptosis Induction

Once a compound shows significant cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle of the Annexin V/PI Assay

This assay is based on two key cellular changes during cell death.[16]

  • Annexin V Binding: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells.[17]

  • Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, where it intercalates with DNA.[16]

By using both stains, we can differentiate the cell populations via flow cytometry:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells (primary necrosis)

Detailed Protocol: Annexin V/PI Staining
  • Materials:

    • Flow cytometer

    • Cells treated with the pyrazole derivative (at its IC50 concentration) and untreated controls.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

    • Cold PBS

  • Procedure:

    • Cell Preparation: Induce apoptosis by treating cells with the pyrazole derivative for a specified time (e.g., 24 hours). Include both positive (e.g., staurosporine-treated) and negative (untreated) controls.

    • Harvest Cells: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

    • Washing: Wash the cells once with cold PBS.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[18]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

    • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[19] Analyze the samples immediately by flow cytometry.

Data Analysis and Interpretation

The flow cytometer will generate quadrant plots. The percentage of cells in each quadrant represents the proportion of live, early apoptotic, late apoptotic, and necrotic cells. A significant increase in the Annexin V+/PI- and Annexin V+/PI+ populations in treated cells compared to the control indicates that the pyrazole derivative induces cell death via apoptosis.

Phase 3: Target Identification and Validation

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases.[20] If the pyrazole scaffold was designed to target a specific enzyme, direct enzyme inhibition assays and computational docking studies are essential validation steps.

A. In Silico Analysis: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., your pyrazole derivative) to a second (the receptor, e.g., a target enzyme).[21][22] It is an invaluable tool for rationalizing structure-activity relationships (SAR) and understanding binding at an atomic level.[21][23]

Principle of Molecular Docking

The process involves two main steps:

  • Pose Generation: Sampling various conformations of the ligand within the active site of the protein.[21][24]

  • Scoring: Estimating the binding affinity (e.g., binding energy) for each pose using a scoring function. The pose with the lowest energy score is considered the most likely binding mode.[20][22]

General Protocol: Molecular Docking
  • Software: AutoDock, Schrödinger Maestro, MOE, etc.

  • Inputs:

    • Protein Structure: A high-resolution 3D structure of the target enzyme, typically from the Protein Data Bank (PDB).

    • Ligand Structure: A 3D structure of the pyrazole derivative, energy-minimized.

  • Procedure:

    • Receptor Preparation: Load the PDB file. Remove water molecules, add hydrogen atoms, and assign charges. Define the binding site or "grid box" around the known active site.

    • Ligand Preparation: Draw or import the ligand structure. Assign charges and minimize its energy.

    • Docking: Run the docking algorithm, which will systematically place the ligand in the defined binding site and calculate the binding energy for each pose.[24]

    • Analysis: Analyze the top-ranked poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the pyrazole derivative and key amino acid residues in the active site. A lower binding energy (more negative) suggests a stronger interaction.[20]

Docking_Process cluster_inputs Inputs cluster_process Docking Simulation cluster_outputs Outputs protein Protein Structure (PDB) prep Prepare Receptor & Ligand protein->prep ligand Ligand Structure (SDF, MOL2) ligand->prep dock Run Docking Algorithm prep->dock score Score & Rank Poses dock->score analysis Binding Energy (kcal/mol) score->analysis interactions Interaction Analysis (H-bonds, etc.) score->interactions

Caption: General workflow for molecular docking studies.

Trustworthiness Insight: Docking results are predictive models.[23] They provide a strong hypothesis for how a compound might bind, but this must be validated experimentally. Correlation between low binding energy and low experimental IC50 values strengthens the validity of the model.[25]

B. In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a pyrazole derivative to inhibit the activity of a purified target enzyme.

  • Principle: The assay measures the rate of an enzymatic reaction in the presence and absence of the inhibitor. The product of the reaction is often designed to be chromogenic, fluorogenic, or luminescent for easy detection. The IC50 value is the concentration of the pyrazole derivative that causes 50% inhibition of the enzyme's activity.[26]

  • General Protocol:

    • In a microplate, combine the purified enzyme, its specific substrate, and the necessary buffer.

    • Add varying concentrations of the pyrazole derivative. Include a "no inhibitor" control.

    • Initiate the reaction (e.g., by adding ATP for a kinase assay).

    • Incubate for a set time at the optimal temperature for the enzyme.

    • Stop the reaction and measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value by plotting percent inhibition versus log inhibitor concentration.[13]

Causality Insight: The conditions of an enzyme assay are critical. For instance, with ATP-dependent enzymes like kinases, the IC50 value can be influenced by the concentration of ATP, especially for competitive inhibitors.[12] It is crucial to report the ATP concentration used in the assay for the results to be comparable across different studies.

Conclusion

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • IC50. (n.d.). Wikipedia. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. (n.d.). National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. (2012). Bentham Science. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

  • Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. (2025). ResearchGate. Retrieved from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Center for Biotechnology Information (NCBI) Bookshelf. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved from [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • IC50 Determination. (n.d.). edX. Retrieved from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • Docking Analysis in Research for Novel Enzyme Inhibitors. (2025). Encyclopedia.pub. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. Retrieved from [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Retrieved from [Link]

  • MTT Cell Proliferation and Viability Assay Kit. (n.d.). Chondrex, Inc.. Retrieved from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Massachusetts Chan Medical School. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing V-H Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for the Vilsmeier-Haack (V-H) reaction, specifically tailored for the synthesis of pyrazole-4-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize this powerful formylation reaction. Pyrazole-4-carbaldehydes are crucial building blocks in the development of pharmaceuticals and advanced materials, making mastery of this reaction essential.[1][2]

This hub is structured to provide direct, actionable advice. We will address common experimental challenges in a question-and-answer format, explain the underlying chemical principles, and provide a robust, field-tested protocol.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the Vilsmeier-Haack formylation of pyrazoles.

Question 1: I'm seeing low to no yield of my desired pyrazole-4-carbaldehyde. What are the likely causes and how can I fix it?

This is the most common issue, and it typically points to one of four root causes: the reagent, the substrate, the reaction conditions, or the work-up procedure.

  • Cause A: Inactive Vilsmeier Reagent

    • The Chemistry: The Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[3] It is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reagent is highly sensitive to moisture. Any water present in your glassware or reagents will rapidly decompose it, halting the reaction before it can begin.[3]

    • Solution:

      • Rigorous Anhydrous Conditions: Ensure all glassware is either flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).

      • Reagent Quality: Use a fresh, unopened bottle of POCl₃ if possible. Use anhydrous grade DMF (<50 ppm water).

      • Proper Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold (0-5 °C) DMF with vigorous stirring.[3] A viscous, white salt should form. Use this reagent immediately.[3]

  • Cause B: Poorly Reactive Pyrazole Substrate

    • The Chemistry: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The pyrazole ring must be electron-rich enough to attack the Vilsmeier reagent. Strong electron-withdrawing groups (EWGs) such as nitro (-NO₂) or trifluoromethyl (-CF₃) on the pyrazole or its N-aryl substituent will deactivate the ring and significantly slow down or prevent the reaction.[1]

    • Solution:

      • Increase Reagent Stoichiometry: For deactivated substrates, increase the excess of the Vilsmeier reagent from a typical 2-4 equivalents to 6-10 equivalents.[1][4] This shifts the equilibrium to favor the reaction.

      • Elevate Reaction Temperature: While reagent preparation must be cold, the formylation step can be heated. For sluggish reactions, gradually increase the temperature from room temperature to 70-120°C and monitor by TLC.[1][4][5]

  • Cause C: Sub-Optimal Reaction Time/Temperature

    • The Chemistry: Even with an active substrate, the reaction may need more energy or time to reach completion.

    • Solution:

      • TLC Monitoring: Do not rely on a fixed reaction time from the literature. Every substrate is different. Take aliquots from the reaction mixture (carefully quenching them in a separate vial with ice and base), extract, and spot on a TLC plate to monitor the consumption of your starting material.[3]

      • Controlled Heating: If the reaction stalls at room temperature, heat it in a controlled manner (e.g., to 60°C, 80°C, then 100°C), checking for product formation and potential decomposition by TLC at each stage.[4]

  • Cause D: Product Loss During Work-up

    • The Chemistry: The reaction is quenched by pouring it into ice water, which hydrolyzes the intermediate iminium salt to the final aldehyde. This process is highly exothermic and can lead to side reactions or product degradation if not controlled.

    • Solution:

      • Controlled Quenching: Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.[3] This dissipates the heat effectively.

      • Careful Neutralization: After quenching, the solution will be highly acidic. Neutralize it slowly with a mild base like sodium bicarbonate or sodium carbonate solution at 0°C. Using strong bases like NaOH can sometimes lead to side reactions.

      • Extraction Issues: If your product has some water solubility, the aqueous layer may retain a significant amount of product. Saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility before extracting multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.[3]

Question 2: My reaction mixture turned into a dark, intractable tar. What went wrong?

This is usually a result of uncontrolled exotherms or impurities.

  • Cause A: Reaction Overheating

    • The Chemistry: Both the formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole can be highly exothermic. Uncontrolled temperature spikes can lead to polymerization and decomposition of both the reagent and the substrate.[3]

    • Solution:

      • Strict Temperature Control: Always prepare the Vilsmeier reagent in an ice/salt bath if necessary to maintain 0-5 °C.

      • Slow Addition: Add the pyrazole substrate (dissolved in a small amount of anhydrous DMF) dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature does not rise uncontrollably.[2]

  • Cause B: Impurities

    • The Chemistry: Impurities in starting materials or solvents can act as catalysts for unwanted side reactions.

    • Solution:

      • Purify Starting Materials: Ensure your starting pyrazole is pure. Recrystallize or run a column if necessary.

      • Use High-Purity Solvents: Use only anhydrous grade DMF.

Question 3: I am observing unexpected side products. What are they and how can I avoid them?

Side product formation can be complex, but some common culprits exist.

  • Cause A: Chlorination or Dealkylation

    • The Chemistry: POCl₃ is a potent chlorinating agent. Functional groups sensitive to chlorination, such as hydroxyl groups or methoxyethoxy chains, can be converted to chlorides under reaction conditions.[1][2] Similarly, bulky or activated N-substituents can sometimes be cleaved (dealkylation).[1]

    • Solution:

      • Protect Sensitive Groups: If your pyrazole contains a functional group incompatible with POCl₃, it must be protected prior to the Vilsmeier-Haack reaction.

      • Optimize Temperature: These side reactions are often more prevalent at higher temperatures. Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Cause B: Hydroxymethylation

    • The Chemistry: Under prolonged heating, DMF can decompose slightly to generate small amounts of formaldehyde in situ. This can lead to a competing hydroxymethylation reaction on the pyrazole ring.[1]

    • Solution:

      • Avoid Excessive Heating/Time: Do not let the reaction run for an unnecessarily long time at high temperatures. Monitor by TLC and stop the reaction once the starting material is consumed.

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal ratio of POCl₃ to DMF?

    • A 1:1 molar ratio is typically used to pre-form the Vilsmeier reagent.[2] However, the reaction is often run using DMF as the solvent, meaning DMF is in large excess. For optimization, a common starting point is to use 4 equivalents of POCl₃ and 6 equivalents of DMF relative to the pyrazole substrate.[1]

  • Q2: Which position on the pyrazole ring is formylated?

    • The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the primary site of electrophilic attack.[4] This high regioselectivity is a key advantage of the Vilsmeier-Haack reaction for this heterocyclic system.

  • Q3: Can I use other Vilsmeier reagents like oxalyl chloride/DMF?

    • Yes, other reagents can be used to generate the Vilsmeier salt. Oxalyl chloride or thionyl chloride with DMF are common alternatives. These can sometimes offer milder conditions or different reactivity profiles, which may be advantageous for sensitive substrates.

Data & Conditions Summary

ParameterRecommended Starting PointOptimization StrategyRationale
Vilsmeier Reagent Equiv. 2-4 eq.Increase to 6-10 eq. for deactivated substrates.[1][4]Drives the reaction equilibrium forward for less reactive pyrazoles.
Reagent Prep Temp. 0-5 °CMaintain strictly. Use an ice/salt bath if needed.Prevents thermal decomposition of the highly reactive Vilsmeier reagent.[3]
Reaction Temp. Room Temp to 70 °C[2]Increase incrementally to 120 °C for sluggish reactions.[1]Provides the necessary activation energy for the electrophilic substitution.
Solvent Anhydrous DMFUse as both reagent and solvent.High boiling point and ability to form the Vilsmeier reagent.
Work-up Pour onto ice, neutralize with NaHCO₃Maintain 0 °C during neutralization. Use brine wash during extraction.Controls exothermic quench and maximizes product recovery from the aqueous phase.[3]

Visualizing the Workflow: Troubleshooting Logic

The following diagram outlines the decision-making process when troubleshooting a low-yield Vilsmeier-Haack reaction.

G cluster_reagent Reagent Troubleshooting cluster_substrate Substrate Troubleshooting cluster_conditions Conditions Troubleshooting cluster_workup Work-up Troubleshooting Start Low / No Product Yield CheckReagent Step 1: Verify Vilsmeier Reagent Activity Start->CheckReagent Reagent_Q1 Used anhydrous reagents & glassware? CheckReagent->Reagent_Q1 CheckSubstrate Step 2: Assess Substrate Reactivity Substrate_Q1 Does pyrazole have EWGs? CheckSubstrate->Substrate_Q1 CheckConditions Step 3: Optimize Reaction Conditions Conditions_Q1 Reaction monitored by TLC to completion? CheckConditions->Conditions_Q1 CheckWorkup Step 4: Review Work-up & Isolation Workup_Q1 Product potentially water-soluble? CheckWorkup->Workup_Q1 Success Successful Optimization Reagent_A1_No Action: Dry all components rigorously. Use fresh reagents. Reagent_Q1->Reagent_A1_No No Reagent_A1_Yes Reagent likely active. Reagent_Q1->Reagent_A1_Yes Yes Reagent_A1_No->Success Reagent_A1_Yes->CheckSubstrate Substrate_A1_Yes Action: Increase Vilsmeier reagent stoichiometry (6-10 eq). Substrate_Q1->Substrate_A1_Yes Yes Substrate_A1_No Substrate is likely reactive enough. Substrate_Q1->Substrate_A1_No No Substrate_A1_Yes->CheckConditions Substrate_A1_No->CheckConditions Conditions_A1_No Action: Monitor reaction until starting material is consumed. Conditions_Q1->Conditions_A1_No No Conditions_A1_Yes Action: Increase temperature incrementally (e.g., 70°C -> 120°C). Conditions_Q1->Conditions_A1_Yes Yes Conditions_A1_No->Success Conditions_A1_Yes->CheckWorkup Workup_Q1->Success No Workup_A1_Yes Action: Use brine wash and perform multiple extractions. Workup_Q1->Workup_A1_Yes Yes Workup_A1_Yes->Success

Caption: Troubleshooting flowchart for low-yield Vilsmeier-Haack reactions.

Optimized Experimental Protocol: General Synthesis of a Pyrazole-4-Carbaldehyde

This protocol is a general guideline. Specific quantities and temperatures should be optimized for your particular substrate.

1. Reagent Preparation (Vilsmeier Reagent Formation)

  • Take a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas (N₂/Ar) inlet.

  • To the flask, add anhydrous N,N-dimethylformamide (DMF) (e.g., 6.0 eq.).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (e.g., 4.0 eq.) dropwise via the dropping funnel over 15-20 minutes. Ensure the internal temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a viscous, white to pale-yellow slurry indicates the Vilsmeier reagent has formed.

2. Formylation Reaction 6. Dissolve the starting pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF. 7. Add the pyrazole solution dropwise to the cold, stirring Vilsmeier reagent. 8. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. 9. Begin monitoring the reaction by TLC. If the reaction is slow or has stalled, gradually heat the mixture using an oil bath to 70-80 °C. Continue to monitor until the starting material is consumed.[2]

3. Work-up and Purification 10. In a separate large beaker, prepare a mixture of crushed ice and water. 11. Once the reaction is complete, cool the reaction flask back down in an ice bath. 12. Very slowly and carefully, pour the reaction mixture into the beaker of ice with vigorous stirring. This quench is highly exothermic. 13. Once the quench is complete, slowly neutralize the acidic solution to pH 7-8 using a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate. Keep the mixture cold in an ice bath during neutralization. 14. Transfer the neutralized mixture to a separatory funnel. 15. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). 16. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 17. Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure pyrazole-4-carbaldehyde.[2]

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-15. [Link]

  • Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1236-1254. [Link]

  • Šačkus, A., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1291. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27380-27415. [Link]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information. [Link]

  • Ahmad, S., et al. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

Sources

Technical Support Center: Purification of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. As a crucial intermediate in the synthesis of novel bioactive compounds, particularly those with antiproliferative activity, achieving high purity of this aldehyde is paramount for reliable downstream applications.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

I. Understanding the Compound and Potential Impurities

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich pyrazole precursor.[2][3][4][5][6][7][8] Understanding this synthetic route is key to anticipating potential impurities.

Common Impurities May Include:

  • Unreacted Starting Materials: Residual 1-benzyl-3,5-dimethyl-1H-pyrazole.

  • Vilsmeier Reagent Byproducts: Salts and decomposition products from the POCl₃/DMF reagent.[9]

  • Over-oxidation Product: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, formed by exposure of the aldehyde to air.[1]

  • Regioisomers: In some cases, improper control of the synthesis can lead to the formation of other isomers, although formylation at the 4-position is generally favored in this system.[10]

The primary purification methods for this compound are column chromatography and recrystallization, often monitored by Thin-Layer Chromatography (TLC).[10][11]

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you might encounter during the purification of 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in a question-and-answer format.

Question 1: After my Vilsmeier-Haack reaction and workup, my crude product is an oil and not a solid. How should I proceed with purification?

Answer: While some pyrazole aldehydes can be crystalline, obtaining an oil is not uncommon, especially if residual solvents or impurities are present.

  • Initial Step: Solvent Removal. Ensure all volatile solvents from the workup (e.g., dichloromethane, ethyl acetate) have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound is soluble but the impurities may be less so (like toluene) can sometimes help induce crystallization.

  • Proceed with Column Chromatography. Column chromatography is the most effective method for purifying oily products.[1][10] A standard silica gel column is typically sufficient. The polarity of the eluent can be optimized using TLC. A common starting point is a mixture of hexane and ethyl acetate.[1]

Question 2: I'm running a silica gel column, but I'm getting poor separation between my product and an impurity. What can I do?

Answer: Poor separation on a silica gel column can be due to several factors. Here is a systematic approach to improving it:

  • Optimize the Solvent System:

    • TLC Analysis: Before running the column, perform a thorough TLC analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound.

    • Solvent Polarity: If the spots are too close, try a less polar solvent system to increase the separation. For this compound, a common eluent is an ethyl acetate/hexane mixture.[1] You can try decreasing the percentage of ethyl acetate.

    • Solvent Selectivity: If changing polarity doesn't work, try a different solvent system altogether. For example, you could substitute ethyl acetate with diethyl ether or add a small amount of a more polar solvent like methanol to a dichloromethane/hexane system.

  • Column Parameters:

    • Silica Gel to Compound Ratio: Use a sufficient amount of silica gel, typically a 50:1 to 100:1 weight ratio of silica to crude product.

    • Column Dimensions: A long, thin column will provide better separation than a short, wide one.

    • Packing and Loading: Ensure the column is packed uniformly without any air bubbles. Load your sample in a minimal amount of solvent. Dry loading onto a small amount of silica gel is often preferable to wet loading.

  • Deactivate the Silica Gel: If you suspect your compound is interacting strongly with the acidic silica gel, you can deactivate it. This is particularly useful for nitrogen-containing compounds like pyrazoles.[12]

    • Protocol for Deactivation: Prepare a slurry of your silica gel in the column eluent and add 1% triethylamine (Et₃N) by volume.[12] This will neutralize the acidic sites on the silica.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: In a beaker, mix silica gel with your chosen eluent (e.g., 1:4 ethyl acetate/hexane) to form a slurry.[1]

  • Column Packing: Pour the slurry into your column, ensuring even packing. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If using a more polar solvent, it is advisable to pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.[11]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Question 3: I am trying to recrystallize my product, but it is not crystallizing out of solution. What should I do?

Answer: Failure to crystallize can be due to several reasons, including the choice of solvent, the concentration of the solution, or the presence of impurities that inhibit crystal formation.

  • Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyrazole derivatives, common recrystallization solvents include ethanol, methanol, isopropyl alcohol, ethyl acetate, or mixtures with water or hexane.[12]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[13]

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.[13]

    • Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[13]

  • Solvent/Anti-Solvent Method: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Warm the solution until it becomes clear again, and then allow it to cool slowly. For this compound, a good solvent might be ethyl acetate, and an anti-solvent could be hexane.

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add a minimal amount of a suitable hot solvent (e.g., ethanol) to your crude product until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Question 4: My purified aldehyde is turning yellow/brown over time. How can I prevent this?

Answer: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which can cause discoloration.[1]

  • Storage Conditions: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of decomposition.

  • Protection from Light: Store the container in the dark, as light can also promote degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde? A1: The most commonly cited method for the purification of this specific compound is column chromatography on silica gel using an ethyl acetate/hexane solvent system.[1] However, recrystallization can also be a highly effective and more scalable method if a suitable solvent is found.[10][12]

Q2: How can I monitor the purity of my compound? A2:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your fractions during column chromatography and to check the final product.[11] A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any impurities.[10][11]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[10]

Q3: Can I use a purification method involving bisulfite adduct formation for this aldehyde? A3: Yes, the formation of a sodium bisulfite adduct is a classic method for purifying aldehydes.[14][15][16][17] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated from non-aldehyde impurities by extraction. The aldehyde can then be regenerated by treatment with a base. This method can be very effective for removing stubborn impurities.

IV. Data and Workflow Visualization

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization

Purification MethodSolvent SystemRationale/Notes
Column Chromatography Ethyl Acetate/Hexane (1:4)A good starting point for elution from silica gel.[1] Adjust the ratio based on TLC.
Dichloromethane/MethanolCan be used for more polar impurities. Start with a low percentage of methanol.
Recrystallization Ethanol or MethanolPyrazoles often have good solubility in hot alcohols and lower solubility when cold.[12]
Ethyl Acetate/HexaneA solvent/anti-solvent system that can be effective for inducing crystallization.[12]
Isopropyl AlcoholAnother potential alcohol for recrystallization.[12]

Diagram 1: General Purification Workflow

G crude Crude Product (from Vilsmeier-Haack) tlc TLC Analysis crude->tlc column Column Chromatography (Silica Gel) tlc->column Impurities Present recrystallization Recrystallization tlc->recrystallization Relatively Clean purity_check Purity Check (TLC, NMR, HPLC) column->purity_check recrystallization->purity_check purity_check->column Impurities Remain pure_product Pure Product purity_check->pure_product Purity ≥ 95% G start Poor Separation on Column q1 Is Rf optimal (0.2-0.4)? start->q1 a1_no Optimize Eluent (change polarity or solvent system) q1:f0->a1_no No q2 Is streaking observed? q1:f0->q2 Yes a1_yes Adjust Column Parameters (longer column, more silica) a2_no Re-evaluate Sample Loading (dry loading) a1_yes->a2_no end Improved Separation a1_yes->end a1_no->end q2:f0->a1_yes No a2_yes Deactivate Silica (add 1% Et3N) q2:f0->a2_yes Yes a2_yes->end a2_no->end

Sources

Technical Support Center: Optimizing Formylation of N-Benzylpyrazoles for Enhanced Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the formylation of N-benzylpyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of pyrazole-4-carbaldehydes, crucial intermediates in the synthesis of a wide array of pharmaceutical agents. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

The introduction of a formyl group onto the pyrazole ring, particularly at the C4 position, is a pivotal transformation in medicinal chemistry. However, achieving high yields in the formylation of N-benzylpyrazoles can be challenging. The reactivity of the pyrazole nucleus is significantly influenced by the electronic nature of substituents on both the pyrazole ring and the N-benzyl group. This guide will focus on the two most prevalent formylation methods: the Vilsmeier-Haack reaction and the Duff reaction, providing a comparative analysis to aid in methodological selection and optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the formylation of N-benzylpyrazoles?

The two main strategies are the Vilsmeier-Haack reaction and the Duff reaction.[1] The Vilsmeier-Haack reaction is generally the more common and higher-yielding method, utilizing a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF).[1] The Duff reaction offers an alternative, often under milder acidic conditions, using hexamethylenetetramine (HMTA) as the formylating agent.[1][2]

Q2: Which position on the N-benzylpyrazole ring is most likely to be formylated?

Electrophilic substitution, such as formylation, preferentially occurs at the C4 position of the pyrazole ring. This is due to the electronic distribution within the pyrazole nucleus, which renders the C4 position the most nucleophilic and thus most susceptible to attack by the electrophilic formylating agent.

Q3: How do substituents on the N-benzyl group or the pyrazole ring affect the reaction?

Electron-donating groups on either the N-benzyl ring or the pyrazole ring increase the nucleophilicity of the pyrazole C4 position, generally leading to higher yields and faster reaction times. Conversely, strong electron-withdrawing groups can significantly deactivate the pyrazole ring, making formylation difficult and often resulting in low to no yield, particularly in the Vilsmeier-Haack reaction.[1]

Q4: My Vilsmeier-Haack reaction is not working. What are the most common reasons for failure?

The most frequent causes of failure in a Vilsmeier-Haack reaction are:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Ensuring anhydrous conditions, including dry solvents and flame-dried glassware, is critical.

  • Inactive Substrate: Strong electron-withdrawing groups on the pyrazole ring can render it unreactive to the Vilsmeier reagent.

  • Insufficient Reagent: For less reactive substrates, a larger excess of the Vilsmeier reagent may be necessary.

  • Low Temperature: While the reagent is prepared at low temperatures, the formylation step itself may require heating to proceed.

Q5: When should I consider using the Duff reaction instead of the Vilsmeier-Haack reaction?

The Duff reaction can be a valuable alternative under the following circumstances:

  • When the N-benzylpyrazole substrate is sensitive to the harsh conditions of the Vilsmeier-Haack reaction.

  • For pyrazoles bearing electron-donating groups, where the Duff reaction can be quite effective.[1][2]

  • When avoiding the use of phosphorus oxychloride is desirable due to safety or compatibility reasons.

Troubleshooting Guide: From Low Yields to Pure Products

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Vilsmeier-Haack Reaction Troubleshooting

Problem 1: Low to no yield of the desired 4-formyl-N-benzylpyrazole.

  • Potential Cause 1: Deactivated Substrate. If your N-benzylpyrazole contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the pyrazole or benzyl ring, the nucleophilicity of the C4 position may be insufficient for the electrophilic attack.

    • Solution: Increase the excess of the Vilsmeier reagent (from the typical 1.5-2 equivalents to 3-4 equivalents). Additionally, a higher reaction temperature (e.g., 80-100 °C) may be required to drive the reaction to completion.[3] Monitor the reaction progress carefully by TLC to avoid decomposition.

  • Potential Cause 2: Impure or Wet Reagents. The Vilsmeier reagent is highly moisture-sensitive.

    • Solution: Use freshly distilled, anhydrous DMF and high-purity POCl₃. Ensure all glassware is rigorously flame-dried or oven-dried prior to use. Prepare the Vilsmeier reagent at 0-5 °C and use it immediately.

  • Potential Cause 3: Incomplete Reaction. The reaction may be sluggish, especially with less activated substrates.

    • Solution: Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time or gradually raising the temperature.

  • Potential Cause 4: Product Loss During Workup. The iminium salt intermediate must be hydrolyzed to the aldehyde. Improper workup can lead to product degradation or loss.

    • Solution: Perform the aqueous workup by pouring the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution carefully with a mild base like sodium bicarbonate or a cold, dilute sodium hydroxide solution to a pH of ~7-8. Over-basification can lead to side reactions.

Problem 2: Formation of a dark, tarry residue instead of a clean product.

  • Potential Cause: Reaction Overheating. The formation of the Vilsmeier reagent is exothermic. Uncontrolled temperature can lead to polymerization and decomposition of starting materials and products.

    • Solution: Maintain strict temperature control during reagent formation using an ice/salt bath. Add the pyrazole substrate solution dropwise to the Vilsmeier reagent at low temperature before gradually warming to the desired reaction temperature.

Problem 3: Difficulty in isolating the product after extraction.

  • Potential Cause 1: Product is somewhat water-soluble. Some formylated pyrazoles may have partial solubility in the aqueous layer.

    • Solution: Saturate the aqueous layer with sodium chloride (brine) to decrease the polarity of the aqueous phase, thereby "salting out" the organic product. Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Potential Cause 2: Emulsion formation. This can hinder efficient phase separation.

    • Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. If this fails, filtering the mixture through a pad of Celite® can be effective.

Duff Reaction Troubleshooting

Problem 1: Low yield of the formylated product.

  • Potential Cause 1: Insufficiently activated substrate. The Duff reaction is generally less effective for pyrazoles with electron-withdrawing groups.[1]

    • Solution: This method is best suited for N-benzylpyrazoles with electron-donating or neutral substituents. For deactivated systems, the Vilsmeier-Haack reaction is often a better choice.

  • Potential Cause 2: Suboptimal reaction conditions. The Duff reaction often requires higher temperatures and longer reaction times than the Vilsmeier-Haack reaction.[1]

    • Solution: Ensure the reaction is heated to a sufficiently high temperature (often 100-160 °C) for an adequate duration (can be 12 hours or more).[1] The choice of acidic medium (e.g., trifluoroacetic acid vs. glycerol/boric acid) can also significantly impact the yield and should be optimized for your specific substrate.[1]

Problem 2: Formation of multiple products observed by TLC.

  • Potential Cause: Complex reaction mechanism. The Duff reaction mechanism is intricate and can sometimes lead to a mixture of products, including di-formylated species if multiple activated sites are available.

    • Solution: Careful control of the stoichiometry of hexamethylenetetramine (HMTA) can help to minimize over-reaction. Monitoring the reaction by TLC and stopping it at the optimal time is crucial to maximize the yield of the desired mono-formylated product.

Data Presentation: A Comparative Overview

The selection of a formylation method often depends on the specific substrate and desired outcome. The following table provides a general comparison of the Vilsmeier-Haack and Duff reactions for the formylation of N-benzylpyrazoles.

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (e.g., POCl₃/DMF)Hexamethylenetetramine (HMTA)
Typical Yields Good to ExcellentModerate to Good
Substrate Scope Broad; effective for electron-rich and moderately electron-deficient pyrazoles.[1]More limited; most effective for electron-rich pyrazoles.[1][2]
Reaction Conditions Low temperature for reagent formation, then often heated (e.g., 60-100 °C).Higher temperatures (100-160 °C) and longer reaction times.[1]
Advantages Higher yields, broader substrate scope, generally faster reactions.[1]Milder acidic conditions, avoids phosphorus oxychloride.
Limitations Harsh conditions for sensitive substrates, moisture-sensitive reagent.[1]Lower yields, longer reaction times, limited to activated substrates.[1]

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1-Benzyl-1H-pyrazole

This protocol is a general guideline and may require optimization for differently substituted N-benzylpyrazoles.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the cooled DMF with constant, vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent will form as a colorless to pale yellow solid or viscous liquid.

2. Formylation Reaction:

  • Dissolve the 1-benzyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

  • Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water.

  • Neutralize the solution to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or cold, dilute sodium hydroxide.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-benzyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Duff Formylation of 1-Benzyl-1H-pyrazole

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 1-benzyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA) (2-3 equivalents), and trifluoroacetic acid (TFA) as the solvent. Alternatively, a mixture of glycerol and boric acid can be used as the reaction medium.[1]

2. Reaction Execution:

  • Heat the reaction mixture to reflux (typically 100-120 °C for TFA or 150-160 °C for glycerol/boric acid) and maintain this temperature.

  • Monitor the reaction progress by TLC (this may take several hours, often 12 or more).[1]

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • If using TFA, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. If using glycerol/boric acid, dilute the mixture with water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Vilsmeier-Haack Reaction Mechanism

The following diagram illustrates the key mechanistic steps in the Vilsmeier-Haack formylation of an N-benzylpyrazole at the C4 position.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Pyrazole N-Benzylpyrazole Pyrazole->Iminium_Salt Electrophilic Attack Formyl_Pyrazole 4-Formyl-N-benzylpyrazole Iminium_Salt->Formyl_Pyrazole Aqueous Workup (Hydrolysis)

Caption: Key stages of the Vilsmeier-Haack reaction.

Duff Reaction Logical Workflow

This diagram outlines the logical progression and key components of the Duff reaction for the formylation of N-benzylpyrazoles.

Duff_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Pyrazole N-Benzylpyrazole (Nucleophile) Electrophilic_Addition Electrophilic Addition Pyrazole->Electrophilic_Addition HMTA Hexamethylenetetramine (Formyl Source) Iminium_Formation Formation of Electrophilic Iminium Ion HMTA->Iminium_Formation Acid Acidic Medium (e.g., TFA, Glycerol/Boric Acid) Acid->Iminium_Formation Iminium_Formation->Electrophilic_Addition Intermediate Benzylamine-like Intermediate Electrophilic_Addition->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product 4-Formyl-N-benzylpyrazole Hydrolysis->Product

Caption: Logical flow of the Duff formylation reaction.

References

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • Organic Syntheses. (n.d.). 4. [Link]

  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Organic Chemistry, 3(2), 187-196. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. [Link]

  • ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. [Link]

  • PubChem. (n.d.). 1-benzyl-1h-pyrazole-4-carbaldehyde (C11H10N2O). [Link]

  • MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]

  • ResearchGate. (n.d.). Reaction of hydrazones derived from electron-deficient ketones with Vilsmeier-Haack reagent. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26767-26801. [Link]

  • eScholarship.org. (2024). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N‑Methyl Pyrazole Condensation. [Link]

  • Sci-Hub. (1981). ChemInform Abstract: IDENTIFICATION OF N‐METHYLPYRAZOLE ANALOG ISOMERS BY (13)C NMR. Chemischer Informationsdienst, 12(48). [Link]

Sources

Technical Support Center: 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and successful application of this versatile synthetic building block. As a crucial precursor in the synthesis of novel bioactive compounds, particularly those with anticancer properties, maintaining its integrity is paramount for reproducible and reliable experimental outcomes.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to address common stability challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and inherent properties of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Q1: What is the correct way to store this compound to ensure long-term stability?

A: Proper storage is the most critical factor in preventing degradation. The compound should be stored at 0-8°C in a tightly sealed, opaque container to protect it from light.[3] For maximum stability, especially for long-term storage, we recommend flushing the container with an inert gas like argon or nitrogen before sealing and storing it in a desiccator to protect it from moisture.

Q2: What are the primary degradation pathways I should be aware of?

A: The most significant stability issue is the oxidation of the aldehyde group . The formyl group at the 4-position is susceptible to aerial oxidation, converting the aldehyde into the corresponding, and often unwanted, 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.[1][4][5] This process can be accelerated by exposure to air, light, and elevated temperatures.

Q3: Is the compound sensitive to acidic or basic conditions?

A: Yes. While generally stable under neutral and mildly acidic conditions, pyrazole carbaldehydes can be sensitive to strong bases.[4] The formyl group can become labile and may be eliminated or participate in side reactions under strongly basic conditions.[4] It is advisable to use non-basic conditions where possible or to introduce the compound at the final stage of a reaction sequence if strong bases are required.

Q4: What solvents are recommended for preparing stock solutions?

A: For short-term storage and immediate use, high-purity, anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are recommended. For longer-term storage in solution, creating aliquots and storing them under an inert atmosphere at -20°C is advisable. Avoid using solvents that may contain peroxide impurities (like older ethers), as these can accelerate the oxidation of the aldehyde.

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems that may arise due to the compound's instability.

Problem: My white or off-white solid has developed a yellowish or brownish tint.

  • Probable Cause: This is a common visual indicator of degradation, primarily through oxidation. The formation of conjugated impurities or polymeric byproducts resulting from the aldehyde's reactivity can lead to discoloration.

  • Solution: Before use, assess the compound's purity via analytical methods like ¹H NMR or HPLC (see Protocol 2). If impurities are detected, purification is necessary. For future prevention, strictly adhere to the recommended storage conditions (see Protocol 1), minimizing exposure to air and light.

Problem: ¹H NMR analysis of my compound shows a new, broad peak above 10 ppm and a diminished aldehyde peak around 9.8 ppm.

  • Probable Cause: The aldehyde proton of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically appears around 9.8-10.0 ppm. The appearance of a broad singlet above 10 ppm is characteristic of a carboxylic acid proton. This confirms that the aldehyde has oxidized to 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

  • Solution: The material requires purification to remove the acidic impurity. This can typically be achieved via column chromatography or by an aqueous basic wash to extract the acidic component (see Protocol 3). To prevent this in future experiments, handle the compound under an inert atmosphere, use fresh, anhydrous solvents, and store it properly.

Problem: A reaction using the aldehyde as a starting material is giving low or inconsistent yields.

  • Probable Cause: If other reaction parameters have been optimized, the issue is likely the purity and integrity of the aldehyde. Using a partially oxidized starting material means the effective molar quantity of the aldehyde is lower than calculated, leading to reduced yields. The carboxylic acid impurity may also interfere with certain reaction mechanisms.

  • Solution:

    • Validate Starting Material: Always check the purity of the aldehyde before starting a reaction, especially if the container has been opened multiple times.

    • Use an Inert Atmosphere: For sensitive reactions (e.g., those involving organometallics or strong reducing agents), ensure the reaction is run under a dry, inert atmosphere of nitrogen or argon to prevent both oxidation of your starting material and quenching of reagents. See the workflow diagram below for best practices.

Recommended Experimental Workflow

The following diagram outlines a self-validating workflow to minimize stability-related issues.

G Workflow for Handling 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde A Receive or Synthesize Compound B Store Under Optimal Conditions (0-8°C, Dark, Inert Gas) A->B Immediate Action C Before Use: Perform Purity Check (NMR/HPLC) B->C D Purity >98%? C->D E Proceed with Reaction D->E Yes F Purify Compound (See Protocol 3) D->F No G Use Inert Atmosphere for Reaction Setup E->G F->C Re-assess Purity H Successful Experiment G->H

Caption: A self-validating workflow for experimental success.

Section 3: Key Protocols & Methodologies

Protocol 1: Recommended Handling and Storage
  • Upon Receipt: Visually inspect the compound for any discoloration.

  • Aliquotting: If you will be using small amounts over time, it is best to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Before sealing each vial, gently flush the headspace with a stream of dry nitrogen or argon for 15-30 seconds.

  • Sealing: Use vials with PTFE-lined caps to ensure an airtight seal. Wrap the cap with Parafilm for extra security against moisture and air ingress.

  • Storage: Place the sealed vials in an opaque secondary container (e.g., a small box) and store them in a refrigerator at 0-8°C.[3] For added protection against moisture, this secondary container can be kept inside a desiccator.

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Aldehyde Proton (CHO): Look for a sharp singlet at approximately δ 9.8-10.0 ppm . The integration of this peak should correspond to 1H relative to other protons.

    • Carboxylic Acid Impurity (COOH): Scan the region from δ 10-13 ppm . A broad, low-intensity singlet in this area indicates the presence of the oxidized impurity.

    • Other Key Peaks: Benzyl CH₂ (~δ 5.1 ppm), aromatic protons (~δ 7.0-7.3 ppm), and two methyl singlets (~δ 2.1-2.2 ppm).[6]

  • Quantification: The relative integration of the carboxylic acid peak versus the aldehyde peak can provide a semi-quantitative measure of the impurity level.

Protocol 3: Purification via Acid-Base Extraction

This protocol is effective for removing the 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid impurity from the desired aldehyde.

  • Dissolution: Dissolve the impure compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL per gram of compound). The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the neutral aldehyde remains in the organic layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and bicarbonate.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Check: Analyze the purity of the resulting solid using ¹H NMR to confirm the absence of the carboxylic acid peak.

Section 4: Chemical Stability Profile

The primary degradation mechanism for this compound is oxidation. The following diagram illustrates this transformation.

Primary Degradation Pathway

G Aldehyde 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carbaldehyde CarboxylicAcid 1-Benzyl-3,5-dimethyl-1H- pyrazole-4-carboxylic acid (Impurity) Aldehyde->CarboxylicAcid O₂ (Air) Light, Heat, Impurities

Caption: Oxidation of the aldehyde to its carboxylic acid.

Summary of Stability Factors
FactorStabilityRecommendations
Air (Oxygen) Low Handle and store under an inert atmosphere (N₂ or Ar).
Light Moderate Store in amber or opaque containers. Avoid prolonged exposure to direct light.
Temperature Moderate Store refrigerated (0-8°C). Avoid repeated freeze-thaw cycles if in solution.
pH High (Acidic/Neutral) Stable in pH < 7.
Low (Strongly Basic) Avoid strong bases (e.g., hydroxides, alkoxides) as they can degrade the aldehyde.

By understanding these stability characteristics and implementing the recommended protocols, researchers can ensure the quality of their 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, leading to more reliable and successful experimental outcomes.

References

  • Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. (URL: [Link])

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. (URL: [Link])

  • 4-Benzyl-3,5-dimethyl-1H-pyrazole - PMC - NIH. (URL: [Link])

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (URL: [Link])

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. (URL: [Link])

  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole - Taylor & Francis Online. (URL: [Link])

  • Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed. (URL: [Link])

  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PubMed. (URL: [Link])

  • VO(acac)2/H2O2 Mediated Oxidation of 1-(Thiazol-2-yl)-1H-pyrazole-4-carbaldehydes. (URL: [Link])

Sources

Technical Support Center: Recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde. This document offers practical, in-depth technical advice and troubleshooting strategies to ensure the successful purification of this key synthetic intermediate.

Introduction

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile precursor in the synthesis of novel bioactive compounds, including those with demonstrated antiproliferative activity in cancer research.[1] The purity of this aldehyde is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. Recrystallization is a powerful technique for purifying solid organic compounds. This guide will provide a comprehensive overview of the recrystallization of this specific pyrazole derivative, including solvent selection, a detailed protocol, and solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

A1: Based on the recrystallization of analogous pyrazole-4-carbaldehyde derivatives, an aqueous ethanol solution is the recommended solvent system.[2] Ethanol is a good starting solvent as the precursor, 1-benzyl-3,5-dimethyl-1H-pyrazole, is recrystallized from it.[1] The addition of water as an anti-solvent will likely be necessary to induce crystallization. The optimal ratio of ethanol to water will need to be determined empirically but starting with dissolution in hot ethanol followed by the dropwise addition of hot water until the solution becomes faintly turbid is a sound strategy.

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. To remedy this, you can try the following:

  • Increase the amount of the primary solvent (ethanol): This will keep the compound dissolved at a lower temperature.

  • Cool the solution more slowly: Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.

  • Use a different solvent system: If the issue persists, consider a solvent system with a lower boiling point. A mixture of ethyl acetate and hexane is a possible alternative, as this system is used for the column chromatography of this compound.[1]

Q3: The recovery of my purified compound is very low. How can I improve the yield?

A3: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If crystals form too early (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently to allow for maximum crystal formation. Placing the flask in an ice bath after it has cooled to room temperature can improve yield.

  • Solubility in the cold solvent: Some compound will always remain in the mother liquor. Minimizing the final volume of the solvent will help to maximize the yield.

Q4: How can I assess the purity of my recrystallized product?

A4: The purity of the recrystallized 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be assessed by:

  • Melting Point Analysis: A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system (e.g., 1:4 ethyl acetate/hexane) suggests high purity.[1]

  • Spectroscopic Methods: 1H NMR, 13C NMR, and mass spectrometry can confirm the structure and purity of the final product.

Estimated Solubility Profile

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterInsolubleInsoluble
EthanolSparingly SolubleSoluble
MethanolSparingly SolubleSoluble
IsopropanolSparingly SolubleSoluble
Ethyl AcetateSolubleVery Soluble
DichloromethaneVery SolubleVery Soluble
HexaneInsolubleSparingly Soluble
TolueneSparingly SolubleSoluble
AcetoneSolubleVery Soluble

This table is an estimation and should be used as a guideline for solvent screening.

Experimental Protocol: Recrystallization from Aqueous Ethanol

This protocol is a robust starting point for the purification of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Materials:

  • Crude 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise with continuous swirling until the solution becomes persistently cloudy (turbid). This indicates that the solution is saturated.

  • Redissolving the Precipitate: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold aqueous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Issue 1: The compound does not crystallize upon cooling.

Possible Cause Solution
Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.
The solution is still too warm.Ensure the solution has cooled to room temperature before moving it to an ice bath.
The compound is highly soluble in the chosen solvent system.Add more of the anti-solvent (water) or try a different solvent system where the compound is less soluble at room temperature.

Issue 2: The crystals are colored, indicating impurities.

Possible Cause Solution
Colored impurities are present in the crude material.Before crystallization, dissolve the crude product in a suitable solvent and treat it with activated charcoal. Perform a hot filtration to remove the charcoal before proceeding with the crystallization.
The compound is degrading at high temperatures.Use a lower boiling point solvent or reduce the heating time.

Issue 3: "Oiling out" persists despite troubleshooting.

Possible Cause Solution
The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent or solvent mixture with a lower boiling point.
Significant impurities are present, depressing the melting point.Consider purifying the crude material by column chromatography before recrystallization. A 1:4 ethyl acetate/hexane mixture has been shown to be effective for this compound.[1]
The rate of cooling is too fast.Insulate the flask to ensure very slow cooling.

Advanced Technique: Purification via Acid Addition Salt Formation

For particularly stubborn purifications where impurities co-crystallize with the desired product, an alternative method is to convert the pyrazole into an acid addition salt.[3] Pyrazoles are basic and can form salts with strong acids. These salts often have different solubility properties than the free base, which can be exploited for purification.

Workflow for Purification via Salt Formation

G cluster_0 Purification via Acid Addition Salt A Dissolve crude pyrazole in a suitable organic solvent (e.g., ethanol) B Add a strong acid (e.g., HCl in ether) dropwise to precipitate the pyrazole salt A->B C Isolate the salt by filtration and wash with the organic solvent B->C D Dissolve the purified salt in water C->D E Neutralize with a base (e.g., NaHCO3) to regenerate the free pyrazole D->E F Extract the pure pyrazole with an organic solvent (e.g., CH2Cl2) E->F G Dry and evaporate the solvent to obtain the purified product F->G

Caption: Workflow for the purification of pyrazoles via acid salt formation.

Visualization of the Recrystallization Process

The following diagram illustrates the key steps and decision points in the recrystallization of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Recrystallization_Workflow A Start: Crude Aldehyde B Dissolve in minimum hot ethanol A->B C Insoluble Impurities? B->C D Hot Filtration C->D Yes E Add hot water until turbid C->E No D->E F Add a few drops of hot ethanol to clarify E->F G Slowly cool to room temperature F->G H Cool in ice bath G->H I Vacuum filter to collect crystals H->I J Wash with cold aqueous ethanol I->J K Dry the purified crystals J->K L End: Pure Aldehyde K->L

Caption: Step-by-step workflow for the recrystallization of the target compound.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety - Journal of Pharmaceutical and Scientific Innovation. (2013). Retrieved January 23, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2011). Retrieved January 23, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors - Semantic Scholar. (2021). Retrieved January 23, 2026, from [Link]

  • 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Functionalization of the Pyrazole Aldehyde Group

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the functionalization of the pyrazole aldehyde group. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying this versatile heterocyclic scaffold. The pyrazole nucleus is a privileged structure in medicinal chemistry, and the aldehyde group serves as a key handle for introducing diverse functionalities. However, its reactivity is nuanced by the electronic nature of the pyrazole ring, leading to specific challenges in achieving desired chemical transformations.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the common issues encountered during the synthesis and functionalization of pyrazole aldehydes.

Section 1: Oxidation of Pyrazole Aldehydes

The conversion of the aldehyde to a carboxylic acid is a fundamental transformation, yet it is often plagued by incomplete conversion or degradation of the pyrazole ring.

FAQ 1: My oxidation of pyrazole-4-carboxaldehyde to pyrazole-4-carboxylic acid is giving low yields. What are the common pitfalls?

Low yields in the oxidation of pyrazole aldehydes can stem from several factors, including the choice of oxidant, reaction conditions, and the stability of the pyrazole ring itself. The pyrazole ring is generally resistant to oxidation, but strong oxidizing conditions can sometimes lead to undesired side reactions.[1]

Troubleshooting Guide: Low Oxidation Yields

Observation Potential Cause Recommended Solution
Incomplete conversionInsufficiently strong oxidizing agent.For many pyrazole aldehydes, milder oxidizing agents may not be effective. Consider using stronger, yet selective, reagents like potassium permanganate (KMnO₄) or a vanadium-catalyzed oxidation with hydrogen peroxide.[2]
Poor solubility of the starting material.Ensure adequate solubility of the pyrazole aldehyde in the chosen solvent system. For KMnO₄ oxidations, aqueous acetone or a phase-transfer catalyst can be beneficial.
Formation of dark, insoluble byproductsDegradation of the pyrazole ring.This can occur with overly harsh conditions (e.g., high temperatures, very strong acids). Employ milder conditions where possible. A vanadium-catalyzed oxidation can be a good alternative as it often proceeds under milder conditions.[2]
Over-oxidation.While less common for aldehydes, ensure you are not using an excessive amount of a very powerful oxidant or running the reaction for an extended period, which could lead to ring opening in sensitive substrates.

Experimental Protocol: Vanadium-Catalyzed Oxidation of Pyrazole-4-carboxaldehyde

This protocol describes an efficient oxidation of pyrazole-4-aldehydes to their corresponding carboxylic acids using a vanadium catalyst and hydrogen peroxide as the oxidant.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the pyrazole-4-carboxaldehyde (1.0 eq) in a suitable solvent such as acetonitrile.

  • Catalyst Addition: Add a catalytic amount of a vanadium source, such as VOSO₄ or VO(acac)₂ (typically 1-5 mol%).

  • Oxidant Addition: To the stirred solution, add hydrogen peroxide (30% aqueous solution, 1.5-2.0 eq) dropwise at room temperature. The addition should be slow to control any exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl to precipitate the carboxylic acid.

  • Purification: Filter the solid product and wash with cold water. If necessary, the product can be further purified by recrystallization.

Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with Pyrazole-4-carboxaldehyde Dissolve Dissolve in Acetonitrile Start->Dissolve Add_Catalyst Add Vanadium Catalyst (1-5 mol%) Dissolve->Add_Catalyst Add_H2O2 Add H₂O₂ (30% aq.) dropwise at RT Add_Catalyst->Add_H2O2 Monitor Monitor by TLC/LC-MS (2-4 hours) Add_H2O2->Monitor Quench Quench with aq. Na₂SO₃ Monitor->Quench Reaction Complete Acidify Acidify with 1 M HCl Quench->Acidify Filter Filter and Wash with water Acidify->Filter Purify Recrystallize (if needed) Filter->Purify End Pyrazole-4-carboxylic Acid Purify->End

Caption: Vanadium-catalyzed oxidation workflow.

Section 2: Reductive Amination of Pyrazole Aldehydes

Reductive amination is a powerful tool for introducing amine functionalities. However, chemoselectivity between imine formation/reduction and aldehyde reduction can be a significant hurdle.

FAQ 2: I am attempting a reductive amination of my pyrazole aldehyde, but I am primarily isolating the corresponding alcohol. How can I favor the amination product?

The formation of the alcohol byproduct is a classic example of competing reaction pathways. The reducing agent is reducing the aldehyde before it can efficiently form an imine with the amine. The choice of reducing agent and reaction conditions is critical to control this chemoselectivity.

Troubleshooting Guide: Poor Yield in Reductive Amination

Observation Potential Cause Recommended Solution
Formation of alcohol byproductReducing agent is too reactive and reduces the aldehyde directly.Use a milder and more sterically hindered reducing agent that preferentially reduces the protonated imine intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3][4][5] Avoid using strong reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) in a one-pot procedure.[3]
Slow imine formation.For less reactive amines, especially anilines, the addition of a catalytic amount of a weak acid like acetic acid can accelerate imine formation.
Low conversionSterically hindered aldehyde or amine.Increase the reaction time and/or temperature. Ensure the amine is used in a slight excess (1.1-1.2 equivalents).
Poor quality of the reducing agent.Sodium triacetoxyborohydride is moisture-sensitive. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the direct reductive amination of a pyrazole-4-carboxaldehyde.[3][4]

  • Reaction Setup: To a solution of the pyrazole-4-carboxaldehyde (1.0 eq) and the desired amine (1.2 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under an inert atmosphere.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-3 hours, but may require longer for less reactive substrates.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reductive_Amination_Pathway Start Pyrazole-CHO + R-NH₂ Imine_Formation Imine Formation (reversible) Start->Imine_Formation Side_Product Alcohol Byproduct Start->Side_Product Direct Reduction Protonated_Imine Protonated Imine [Intermediate] Imine_Formation->Protonated_Imine H⁺ (cat.) Desired_Product Desired Amine Product Protonated_Imine->Desired_Product Reduction NaBH4 NaBH₄ (Strong, less selective) NaBH4->Start Favors this path NaBHOAc3 NaBH(OAc)₃ (Mild, selective) NaBHOAc3->Protonated_Imine Favors this path

Caption: Chemoselectivity in reductive amination.

Section 3: Condensation Reactions

Condensation reactions such as the Knoevenagel and Wittig reactions are excellent for C-C bond formation at the former aldehyde position. However, the electron-rich nature of the pyrazole ring can influence the reactivity of the aldehyde.

FAQ 3: My Knoevenagel condensation with malononitrile is producing a complex mixture of products. How can I improve the selectivity?

The Knoevenagel condensation is sensitive to the basicity of the catalyst. Strong bases can lead to side reactions, including Michael additions or polymerization of the product.

Troubleshooting Guide: Knoevenagel Condensation Issues

Observation Potential Cause Recommended Solution
Formation of multiple productsBase is too strong, leading to side reactions.Use a milder base catalyst such as piperidine or ammonium acetate. In some cases, even a Lewis acid or catalyst-free conditions in a suitable solvent system can be effective.[6][7]
High reaction temperature.Run the reaction at ambient temperature to minimize byproduct formation.
Low yieldPoor reactivity of the pyrazole aldehyde.The electron-donating nature of the pyrazole ring can slightly deactivate the aldehyde. Gentle heating may be necessary, but should be optimized carefully. The choice of solvent can also be critical; polar protic solvents like ethanol or even water-ethanol mixtures can sometimes promote the reaction.[8]
FAQ 4: The Wittig reaction with my pyrazole aldehyde is not proceeding to completion. What should I consider?

The success of a Wittig reaction depends heavily on the nature of the ylide.

Troubleshooting Guide: Wittig Reaction Challenges

Observation Potential Cause Recommended Solution
No reaction or low conversion with a stabilized ylideThe stabilized ylide is not reactive enough to react with the somewhat deactivated pyrazole aldehyde.Switch to a non-stabilized ylide if the desired product allows. Alternatively, harsher reaction conditions (higher temperature, longer reaction time) may be required for the stabilized ylide.
Steric hindrance around the aldehyde.If the pyrazole ring is heavily substituted near the aldehyde, this can impede the approach of the bulky phosphonium ylide. Consider alternative olefination methods if the issue persists.
Difficulty in removing triphenylphosphine oxide byproductThe byproduct is co-eluting with the product during chromatography.Triphenylphosphine oxide can sometimes be removed by precipitation from a non-polar solvent like hexane or by conversion to a water-soluble derivative.

Section 4: Protecting Group Strategies

For pyrazoles with an unsubstituted N-H, protection may be necessary to prevent side reactions at the nitrogen atom.

FAQ 5: When do I need to protect the N-H of my pyrazole aldehyde, and what is a suitable protecting group?

The necessity of N-H protection depends on the reagents and conditions of the subsequent reaction.

  • When to protect:

    • Strongly basic conditions: Deprotonation of the N-H can lead to undesired reactivity.

    • Reactions involving organometallics: Grignard reagents or organolithiums will be quenched by the acidic N-H proton.

    • To control regioselectivity: In some cases, a bulky protecting group can direct substitution to a specific position on the pyrazole ring.

  • A versatile protecting group: Boc (tert-butyloxycarbonyl)

    • Introduction: The Boc group can be introduced by reacting the pyrazole aldehyde with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP.

    • Stability: The Boc group is stable to a wide range of non-acidic conditions.

    • Removal: It is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) or with reagents like NaBH₄ in ethanol for certain N-Boc protected azoles.[6][9]

Experimental Protocol: Boc Protection of a Pyrazole Aldehyde

  • Reaction Setup: Dissolve the N-H pyrazole aldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.

  • Base and Reagent Addition: Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.1 eq). To this solution, add di-tert-butyl dicarbonate (1.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is usually complete within a few hours.

  • Workup: Wash the reaction mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.

References

  • Kumar, V., & Aggarwal, S. (2018). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ChemistrySelect, 3(42), 11953-11956. [Link]

  • Lee, S. H., & Janda, K. D. (2003). Potassium permanganate oxidation of organic compounds. Tetrahedron, 59(46), 9187-9197. [Link]

  • Wang, D., Gao, F., & Lei, A. (2019). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering, 7(15), 13182-13186. [Link]

  • El-Sayed, M. A. A., & El-Shorbagi, A.-N. A. (2018). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 23(11), 2909. [Link]

  • LibreTexts. (2023). Oxidation of Aldehydes and Ketones. [Link]

  • Zheng, M. Y., Wei, Y. S., Fan, G., & Huang, Y. (2011). Organic Solvent Controlling the Oxidativity of Potassium Permanganate. Asian Journal of Chemistry, 23(1), 161-163. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Haskel, A., & Rybtchinski, B. (2013). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 32(15), 4166-4169. [Link]

  • Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

  • Sromek, A. W., & Gevorgyan, V. (2001). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters, 3(18), 2883-2885. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]

  • Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]

  • Chaudhary, H. R., & Patel, D. M. (2024). Recent trends for chemoselectivity modulation in one-pot organic transformations. RSC Advances, 14(43), 31634-31661. [Link]

  • Ren, Z., et al. (2001). The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Synthetic Communications, 31(7), 1019-1023. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]

  • Abdel-Magid, A. F., et al. (2011). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 15(5), 955-963. [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Chem 115 Handouts. [Link]

  • Van der Eycken, E. V., & Kappe, C. O. (2016). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Green Chemistry, 18(23), 6049-6080. [Link]

  • Wipf, P. (2009). Chemoselectivity: The Mother of Invention in Total Synthesis. Israel Journal of Chemistry, 49(1), 59-69. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • El-Faham, A., et al. (2017). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-238). Royal Society of Chemistry. [Link]

  • Lindsay-Scott, P. J., et al. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295-11303. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Zare, A., et al. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 44(3), 225-229. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. In Chemical Reviews (Vol. 110, Issue 10, pp. PR1-PR42). [Link]

  • LibreTexts. (2023). Wittig Reaction. [Link]

  • Kumar, K., & Kapur, A. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Records of Natural Products, 15(2), 81-89. [Link]

  • Reddy, C. S., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Organic & Biomolecular Chemistry, 21(22), 4626-4648. [Link]

  • Wang, L., et al. (2007). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. The Journal of Organic Chemistry, 72(13), 4888-4892. [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Awa, A., & Abdel-Rahman, A. A.-H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • de la Torre, M. C., & G. Sierra, M. A. (2014). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2014(1), 194-222. [Link]

  • AdiChemistry. (n.d.). Wittig Reaction | Mechanism. [Link]

  • Sarma, R., et al. (2015). Synthesis and reactions of pyrazole-4-carbaldehydes. Journal of Heterocyclic Chemistry, 52(4), 1136-1142. [Link]

  • Fresneda, P. M., & Molina, P. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molbank, 2004(4), M388. [Link]

  • Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

  • Holzer, W., & Pusch, G. (1999). 4-METHOXYBENZYL (PMB) PROTECTED PYRAZOLONES. Heterocycles, 51(5), 1019-1029. [Link]

  • Larock, R. C. (2009). Oxidation of Primary Alcohols to Carboxylic Acids. In Comprehensive Organic Transformations (pp. 107-124). Wiley-VCH. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zare, A., et al. (2011). Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile. [Link]

  • Elguero, J., & Goya, P. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Green Chemistry, 17(5), 2826-2833. [Link]

Sources

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction to synthesize pyrazole-4-carbaldehydes—critical intermediates in medicinal chemistry and materials science.[1][2][3] Here, we move beyond simple protocols to address the nuanced challenges of this reaction, with a core focus on the non-negotiable requirement for anhydrous conditions.

Section 1: Foundational Principles & The Imperative of Anhydrous Conditions

What is the Vilsmeier-Haack reaction in the context of pyrazoles?

The Vilsmeier-Haack (V-H) reaction is a cornerstone method for introducing a formyl group (-CHO) onto an electron-rich heterocyclic ring.[1][4] For pyrazoles, its primary utility lies in the highly regioselective formylation at the C-4 position.[1] This selectivity arises from the electronic nature of the pyrazole ring; the two adjacent nitrogen atoms decrease the electron density at the C-3 and C-5 positions, rendering the C-4 position the most nucleophilic and thus the prime target for electrophilic attack.[5] The resulting pyrazole-4-carbaldehydes are versatile building blocks for synthesizing a wide array of more complex, biologically active molecules.[2][5]

The Vilsmeier Reagent: A Moisture-Sensitive Electrophile

The heart of the reaction is the Vilsmeier reagent, a chloroiminium salt.[1][4] This is not a stable, bottled reagent but is generated in situ from the reaction between a tertiary amide, most commonly N,N-dimethylformamide (DMF), and a halide donor like phosphorus oxychloride (POCl₃).[1][4]

The formation of this electrophile is a highly exothermic process that is critically sensitive to moisture.[1]

Why Anhydrous Conditions are Non-Negotiable

The absolute requirement for anhydrous conditions stems from the high reactivity of both the Vilsmeier reagent and its precursors with water.

  • Decomposition of the Vilsmeier Reagent : The active electrophile, the chloroiminium cation, is rapidly hydrolyzed by even trace amounts of water. This decomposition neutralizes the reagent, rendering it incapable of formylating the pyrazole ring. The consequence is a drastic reduction in yield or complete reaction failure.[1]

  • Violent Reaction of POCl₃ : Phosphorus oxychloride reacts violently and exothermically with water.[1] This not only poses a significant safety hazard but also consumes the POCl₃ before it can react with DMF, preventing the formation of the Vilsmeier reagent.

  • Inhibition by Impurities : Water and other protic impurities can inhibit the reaction, leading to inconsistent results and the formation of side products.[6]

Failure to maintain strictly anhydrous conditions is the single most common reason for failed Vilsmeier-Haack reactions.

Reaction Mechanism Overview

The reaction proceeds via a well-established electrophilic aromatic substitution pathway.

Vilsmeier_Mechanism Vilsmeier-Haack Mechanism on Pyrazole cluster_0 Step 1: Reagent Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR + POCl₃ (Anhydrous) POCl3 POCl₃ POCl3->VR Pyrazole Pyrazole (Electron-rich C4) Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate + Vilsmeier Reagent Product 4-Formylpyrazole Iminium_Intermediate->Product + H₂O Workup Aqueous Work-up (H₂O) Workup->Product

Caption: The Vilsmeier-Haack reaction pathway for pyrazole formylation.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured to directly address the common pitfalls and challenges encountered during the Vilsmeier-Haack formylation of pyrazoles.

Q1: My reaction shows no product formation; I've only recovered my starting material. What is the most likely cause?

A1: This is the classic symptom of an inactive Vilsmeier reagent, almost always due to moisture contamination.[1]

  • Underlying Cause: The chloroiminium salt, which is the active electrophile, was likely decomposed by water before it could react with your pyrazole substrate.

  • Troubleshooting Protocol:

    • Glassware Integrity: All glassware (reaction flask, dropping funnels, condenser) must be rigorously dried. Either flame-dry the assembly under vacuum or high-purity inert gas (N₂ or Ar) immediately before use, or oven-dry all pieces at >120°C for at least 4 hours and allow them to cool in a desiccator over a strong desiccant (e.g., P₂O₅).

    • Solvent Purity: Use a new, sealed bottle of anhydrous DMF. If the bottle has been opened previously, it has likely absorbed atmospheric moisture. For best results, use DMF from a solvent purification system or dry it over activated 4Å molecular sieves for at least 24 hours prior to use.

    • Reagent Quality: Use a fresh bottle of high-purity POCl₃. An old bottle may have been compromised by repeated openings. One user on a research forum noted they were suspicious of their POCl₃ when it did not fume upon opening the bottle, indicating potential degradation.[7] While not a definitive test, fresh, reactive POCl₃ is crucial.

    • Inert Atmosphere: Assemble your reaction apparatus to maintain a positive pressure of an inert gas (N₂ or Ar) throughout the entire procedure, from reagent addition to the end of the reaction time. This prevents atmospheric moisture from entering the system.

Q2: My reaction yield is disappointingly low. What factors should I investigate?

A2: Low yields can stem from subtle moisture issues, insufficient substrate reactivity, or non-optimized reaction conditions.

  • Underlying Causes & Solutions:

    • Partial Reagent Decomposition: Even minor moisture contamination can titrate out a significant portion of the Vilsmeier reagent, leading to incomplete conversion. Solution: Re-evaluate and implement the rigorous anhydrous protocols described in A1.

    • Low Substrate Reactivity: If your pyrazole substrate is decorated with electron-withdrawing groups (EWGs), its nucleophilicity is reduced, making the electrophilic attack less favorable.[1][8] Solution: For these less reactive substrates, consider increasing the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 equivalents to 3 or 4 equivalents).[1][5] Additionally, you may need to increase the reaction temperature (e.g., to 70-120°C) and extend the reaction time.[1][5] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) to determine the optimal endpoint.[1][3]

    • Suboptimal Temperature Control: Adding POCl₃ to DMF too quickly can cause the temperature to spike, leading to reagent decomposition. Solution: Prepare the Vilsmeier reagent in an ice/salt bath (0 to -10°C) and add the POCl₃ dropwise with vigorous stirring to ensure efficient heat dissipation.[3]

Q3: The reaction mixture turned into a dark, tarry mess. What causes this and how can I prevent it?

A3: Tar formation is indicative of polymerization and decomposition, typically caused by a runaway exothermic reaction.

  • Underlying Cause: The formation of the Vilsmeier reagent is highly exothermic.[1] If this heat is not managed, localized overheating can degrade the DMF, the reagent, and the pyrazole substrate, leading to complex side reactions.[8]

  • Preventative Measures:

    • Strict Temperature Control: Maintain a consistently low temperature (0-5°C) during the dropwise addition of POCl₃ to DMF.[1] Do not allow the internal temperature to rise significantly.

    • Controlled Addition: Add the pyrazole substrate solution to the pre-formed Vilsmeier reagent slowly and with continued cooling.

    • Purity is Key: Use high-purity, purified starting materials. Impurities can act as catalysts for unwanted decomposition pathways.

Q4: I'm struggling with the work-up. My product either stays in the aqueous phase or forms a persistent emulsion.

A4: These are common physical separation challenges during extraction, often exacerbated by the properties of the formylated product.

  • Underlying Causes & Solutions:

    • Increased Product Polarity: The newly introduced formyl group increases the polarity of your molecule, which can impart some water solubility.[1]

      • Solution: During the extraction phase, wash the organic layer with brine (a saturated aqueous solution of NaCl). This increases the ionic strength of the aqueous phase, reducing the solubility of your organic product and driving it into the organic layer—a phenomenon known as "salting out."[1] Always perform multiple extractions (e.g., 3x with your chosen solvent) to ensure complete recovery.[1]

    • Emulsion Formation: The presence of polar functionalities and salts from neutralization can lead to the formation of stable emulsions at the organic-aqueous interface, making phase separation impossible.

      • Solution: Adding brine can often help break the emulsion.[1] If this fails, a highly effective method is to filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). The Celite physically disrupts the emulsion, allowing for clean separation in the filtrate.

Section 3: Experimental Protocols & Data

Gold-Standard Protocol for Anhydrous Vilsmeier-Haack Formylation

This protocol assumes a generic, electron-rich pyrazole. Adjust stoichiometry and temperature as needed for less reactive substrates.

  • Glassware & System Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a condenser under a high vacuum.

    • Allow the apparatus to cool to room temperature under a positive pressure of dry N₂ or Ar.

  • Vilsmeier Reagent Formation:

    • Charge the reaction flask with anhydrous DMF (4.0 eq.).

    • Cool the flask to -10°C using an acetone/ice bath.[3]

    • Add POCl₃ (4.0 eq.) dropwise via the dropping funnel to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not rise above 0°C.[3]

    • After the addition is complete, allow the mixture to stir at -10°C until a viscous, white precipitate of the Vilsmeier reagent is formed.[3]

  • Formylation Reaction:

    • Dissolve the pyrazole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or dichloromethane (DCM).

    • Add this solution dropwise to the cold, stirred Vilsmeier reagent suspension.

    • After addition, allow the reaction to warm to room temperature and then heat to 70°C for 2-24 hours.[3][5]

    • Monitor the consumption of the starting material by TLC.

  • Reaction Quench & Work-up:

    • Once the reaction is complete, cool the mixture in an ice bath.

    • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Slowly neutralize the acidic solution by adding a solid base like Na₂CO₃ or a saturated NaHCO₃ solution until the pH is >10.[3]

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[3]

Data Table: Solvent & Reagent Handling
Reagent / SolventCommon ImpurityPurification / Drying MethodRationale & Notes
DMF Water, Formic AcidStore over 4Å molecular sieves. For ultimate purity, distill from BaO under reduced pressure.DMF is highly hygroscopic. Water leads to reagent decomposition.
POCl₃ HCl, H₃PO₄Use fresh from a new, sealed bottle. Distill from anhydrous quinoline if necessary.Degradation products from moisture exposure reduce reactivity.[7]
DCM Water, HClDistill from calcium hydride (CaH₂) under N₂.Ensures no protic impurities are introduced with the substrate.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Problem: Low or No Yield q1 Is glassware perfectly dry? start->q1 sol1 ACTION: Flame-dry under vacuum or oven-dry (>4h @ 120°C). q1->sol1 No q2 Are solvents strictly anhydrous? q1->q2 Yes sol1->q2 sol2 ACTION: Use new sealed bottle or dry DMF over 4Å sieves. q2->sol2 No q3 Is the pyrazole -deficient (has EWGs)? q2->q3 Yes sol2->q3 sol3 ACTION: Increase V-H reagent excess. Increase temperature (70-120°C). q3->sol3 Yes q4 Was temperature controlled during addition? q3->q4 No sol3->q4 sol4 ACTION: Add POCl₃ dropwise at 0°C. Check for tarring (sign of overheating). q4->sol4 No success Re-run Experiment q4->success Yes sol4->success

Caption: A logical workflow for troubleshooting failed V-H reactions.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • Prakash, O., Kumar, R., & Parkash, V. (2008). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of the Chinese Chemical Society. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-1. [Link]

  • Jonušis, M., et al. (2021). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2021(4), M1288. [Link]

  • Method for preparing vilsmeier reagent. (2020).
  • Vilsmeier reagent. (n.d.). Wikipedia. [Link]

  • Preparing Vilsmeier reagent? (2019). ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of molecular design.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged structure found in a multitude of blockbuster drugs, including the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various agents with anticancer, antimicrobial, and antiviral properties.[1][4][5] The efficacy of a drug development program often hinges on the efficient and strategic synthesis of its core scaffolds. Consequently, selecting the optimal synthetic route to a target pyrazole is a critical decision, balancing factors like yield, regioselectivity, substrate scope, cost, and environmental impact.

This guide provides a comparative analysis of the most prevalent and field-proven methods for pyrazole synthesis. Moving beyond a mere listing of reactions, we will delve into the mechanistic causality behind these protocols, offering insights to empower you to make informed decisions for your specific research needs.

The Classical Workhorse: Knorr Pyrazole Synthesis and Related 1,3-Dicarbonyl Condensations

First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative is the quintessential method for pyrazole synthesis.[4][6][7] Its longevity is a testament to its robustness, reliability, and the ready availability of starting materials.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed cyclocondensation.[7] The mechanism is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration event, which results in the formation of the stable, aromatic pyrazole ring.[7]

A critical consideration in the Knorr synthesis is regioselectivity. When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomeric products can be formed, depending on which carbonyl group undergoes the initial nucleophilic attack.[4][7]

Knorr_Mechanism R1_CO_CH2_CO_R3 1,3-Dicarbonyl Attack1 Initial Nucleophilic Attack R1_CO_CH2_CO_R3->Attack1 R2_NHNH2 Hydrazine R2_NHNH2->Attack1 Hydrazone Hydrazone Intermediate Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Dehydration Dehydration (-H2O) Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Product Attack1->Hydrazone Cyclization->Cyclic_Intermediate Dehydration->Pyrazole

Caption: General workflow of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazol-5(4H)-one

This protocol is adapted from a well-documented synthesis of an Edaravone precursor, a common application of the Knorr methodology.[8][9]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl benzoylacetate (10.0 g, 52 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2.6 g, 52 mmol) dropwise at room temperature. The addition should be controlled to manage any exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The resulting pyrazole product is often of high purity, but can be recrystallized from ethanol if necessary.

Advantages & Disadvantages
  • Advantages: High yields, particularly with symmetrical dicarbonyls; simple procedure; readily available and inexpensive starting materials.[10]

  • Disadvantages: Potential for poor regioselectivity with unsymmetrical substrates, leading to isomeric mixtures that can be difficult to separate.[10]

Synthesis from α,β-Unsaturated Carbonyls (Chalcones)

The reaction of α,β-unsaturated carbonyl compounds, particularly chalcones (1,3-diaryl-2-propen-1-ones), with hydrazines is another highly versatile and widely employed method. This approach is excellent for preparing a diverse range of 3,5-diarylpyrazoles.[10][11]

Mechanistic Rationale

The reaction begins with a Michael-type addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic pyrazole ring. The oxidation step can occur in situ, often facilitated by air (oxygen) or an added oxidizing agent, or the intermediate pyrazoline can be isolated and oxidized in a separate step.[3][12]

Chalcone_Mechanism Chalcone Chalcone (α,β-Unsaturated Carbonyl) Step1 Michael Addition Chalcone->Step1 Hydrazine Hydrazine Hydrazine->Step1 Michael_Adduct Michael Adduct Step2 Cyclization Michael_Adduct->Step2 Pyrazoline Pyrazoline Intermediate Step3 Oxidation Pyrazoline->Step3 Pyrazole Pyrazole Product Step1->Michael_Adduct Step2->Pyrazoline Step3->Pyrazole

Sources

A Comparative Guide to the Efficacy of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective anticancer activity is paramount. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a privileged class, demonstrating a broad spectrum of pharmacological activities, including significant antitumor effects.[1][2] This guide provides a comprehensive analysis of the efficacy of a specific subclass, 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives, against various cancer cell lines. We will delve into their synthesis, comparative cytotoxicities, and the underlying mechanisms of action, offering a valuable resource for researchers and drug development professionals.

The Rationale for Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a versatile pharmacophore in medicinal chemistry.[3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities.[3] Several pyrazole-containing compounds have already been approved for cancer treatment, underscoring the clinical relevance of this heterocyclic system.[4] The 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde core, in particular, presents a strategic starting point for the synthesis of novel anticancer agents due to its synthetic tractability and the potential for introducing various functional groups to modulate activity.[5]

Comparative Efficacy Against Diverse Cancer Cell Lines

Derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential.

Derivative ClassCancer Cell LineIC50 (µM)Reference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamidesMIA PaCa-2 (Pancreatic)Submicromolar[5]
Pyrazole HybridsMDA-MB-231 (Breast, Triple-Negative)24.25[6]
Pyrazole HybridsA549 (Lung)49.85[6]
Pyrazole DerivativesHT-29 (Colon)0.024 - 0.182[1]
Pyrazole DerivativesHepG2 (Liver)0.6[4]

It is evident from the data that N-acyl derivatives, specifically the benzamides, exhibit remarkable potency against pancreatic cancer cells, with IC50 values in the submicromolar range.[5] This highlights a promising avenue for the development of therapeutics for this notoriously difficult-to-treat malignancy. While the pyrazole hybrids show more moderate activity against breast and lung cancer cell lines, the broader class of pyrazole derivatives has demonstrated exceptional efficacy against colon and liver cancer cells, with some compounds exhibiting IC50 values in the nanomolar range.[1][4]

Unraveling the Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde derivatives are not merely cytotoxic; they are rooted in the modulation of critical signaling pathways that govern cancer cell growth and survival.

mTOR Inhibition and Autophagy Modulation

A key mechanism of action for the highly potent N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[5] The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently hyperactivated in cancer.[7][8] By reducing the activity of mTOR complex 1 (mTORC1), these pyrazole derivatives can effectively stifle tumor cell growth.[5]

Furthermore, these compounds have been shown to modulate autophagy, a cellular self-digestion process that can either promote cell survival or cell death depending on the context.[5] In the case of these derivatives, they appear to disrupt the normal autophagic flux, leading to an accumulation of autophagosomes and ultimately contributing to cancer cell death.[5]

Diagram: Simplified mTOR and Autophagy Signaling Pathways

mTOR_Autophagy_Pathway cluster_mTOR mTOR Signaling cluster_Autophagy Autophagy Growth_Factors Growth Factors PI3K_Akt PI3K/Akt Pathway Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibition Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Cell_Death Cell Death Autophagosome_Formation->Cell_Death Pyrazole_Derivative 1-Benzyl-3,5-dimethyl-1H-pyrazole -4-carbaldehyde Derivative Pyrazole_Derivative->mTORC1 Inhibits Pyrazole_Derivative->Autophagosome_Formation Disrupts Flux

Caption: Interplay of the pyrazole derivative with mTOR and autophagy pathways.

Experimental Protocols: A Foundation for Reproducible Research

To ensure the scientific integrity and reproducibility of the findings presented, detailed experimental methodologies are crucial. The following sections outline the key protocols for the synthesis of the lead compounds and the evaluation of their cytotoxic activity.

Synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides

The synthesis of these potent anticancer agents is a multi-step process that begins with the readily available 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 1: Synthesis of 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole This step involves the nitration of the starting pyrazole.

Step 2: Reduction of the Nitro Group to an Amine The nitro group is then reduced to a primary amine, yielding 1-benzyl-3,5-dimethyl-1H-pyrazol-4-amine.[9]

Step 3: Amide Coupling Finally, the amine is coupled with a desired benzoic acid derivative using standard amide bond formation conditions to yield the target N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide.[9]

Diagram: Synthetic Workflow

Synthesis_Workflow Start 1-Benzyl-3,5-dimethyl-1H-pyrazole -4-carbaldehyde Step1 Nitration Start->Step1 HNO3/H2SO4 Intermediate1 4-Nitro-pyrazole Derivative Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., Fe/HCl Intermediate2 4-Amino-pyrazole Derivative Step2->Intermediate2 Step3 Amide Coupling (with Benzoic Acid) Intermediate2->Step3 Product N-(1-benzyl-3,5-dimethyl-1H-pyrazol -4-yl)benzamide Step3->Product

Caption: General synthetic route to N-benzoyl-pyrazole derivatives.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic effects of chemical compounds.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

This robust and reproducible assay provides a quantitative measure of the cytotoxic efficacy of the synthesized pyrazole derivatives, enabling a direct comparison of their potencies.

Conclusion and Future Directions

The derivatives of 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde represent a promising class of anticancer agents with demonstrated efficacy against a variety of cancer cell lines. The N-benzamide derivatives, in particular, exhibit potent, submicromolar activity against pancreatic cancer cells, a finding of significant clinical interest. Their mechanism of action, involving the inhibition of the critical mTOR signaling pathway and the modulation of autophagy, provides a strong rationale for their further development.

Future research should focus on expanding the structure-activity relationship (SAR) studies to identify derivatives with enhanced potency and selectivity against a broader panel of cancer cell lines. In vivo studies in relevant animal models are a crucial next step to evaluate the therapeutic potential and pharmacokinetic properties of the most promising compounds. The continued exploration of this versatile pyrazole scaffold holds considerable promise for the discovery of novel and effective cancer therapies.

References

  • Alsayari, A., Asiri, Y. I., Bin Muhsinah, A., & Hassan, M. Z. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology, 2021, 5691982. [Link]

  • Chen, Y., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(12), 1195–1200. [Link]

  • Guertin, D. A., & Sabatini, D. M. (2007). Defining the role of mTOR in cancer. Cancer Cell, 12(1), 9–22. [Link]

  • Hassan, A. E., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute, 36(1), 1. [Link]

  • Dancey, J. (2010). mTOR signaling and drug development in cancer. Nature Reviews Clinical Oncology, 7(4), 209–219. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 23, 2026, from [Link]

  • Kamel, G. M. (2015). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Acta Chimica Slovenica, 62(1), 136-151. [Link]

  • Li, W., et al. (2020). Autophagy-related signaling pathways are involved in cancer (Review). International Journal of Oncology, 57(2), 347-361. [Link]

  • Zhang, H., et al. (2016). N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. ACS Medicinal Chemistry Letters, 7(12), 1195-1200. [Link]

  • Gomaa, A. M., et al. (2021). QSAR and docking studies of pyrazole analogs as antiproliferative against human colorectal adenocarcinoma cell line HT-29. European Journal of Chemistry, 12(3), 284-293. [Link]

  • Wuest, M., et al. (2017). The Role of mTOR Signaling as a Therapeutic Target in Cancer. Cancers, 9(12), 176. [Link]

  • Reddy, T. S., et al. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(81), 77893-77899. [Link]

  • Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • ResearchGate. (n.d.). The autophagy signaling pathway is linked to cancer subjected to various treatments. Retrieved January 23, 2026, from [Link]

  • Ovid. (2010). mTOR signaling and drug development in cancer. Retrieved January 23, 2026, from [Link]

  • Rasool, N., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. [Link]

  • Li, X., et al. (2020). The Interaction Between Autophagy and JAK/STAT3 Signaling Pathway in Tumors. Frontiers in Oncology, 10, 594935. [Link]

  • Alsayari, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology, 2021, 5691982. [Link]

  • Ramoba, L. V., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 8(12), 11163–11175. [Link]

  • Wang, Y., et al. (2017). A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. Molecules, 22(10), 1645. [Link]

  • Google Patents. (n.d.). Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • MDPI. (2023). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. Retrieved January 23, 2026, from [Link]

  • Alsayari, A., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Oncology, 2021, 5691982. [Link]

  • OncLive. (2011). A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Antiproliferative Effects of Pyrazole Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] This guide offers an in-depth comparison of the antiproliferative effects of various pyrazole analogs, providing a critical resource for researchers and professionals in drug discovery and development. We will delve into the mechanistic intricacies, comparative efficacy, and the experimental methodologies crucial for evaluating these promising anticancer agents.

The Rationale for Pyrazole Scaffolds in Oncology

The five-membered aromatic heterocycle of pyrazole serves as a "privileged structure" in drug design. Its unique chemical properties allow for diverse substitutions, leading to a wide array of derivatives with distinct biological activities.[3][4] This structural versatility enables the fine-tuning of compounds to interact with various biological targets implicated in cancer progression, such as protein kinases, tubulin, and DNA.[1][5] Consequently, numerous pyrazole derivatives have been synthesized and evaluated for their potential as selective and potent anticancer agents.[1][2]

Mechanistic Insights into Antiproliferative Action

The anticancer efficacy of pyrazole analogs stems from their ability to modulate a variety of cellular targets and signaling pathways crucial for cancer cell proliferation and survival.[1][5] Structure-activity relationship (SAR) studies have been instrumental in elucidating how different substitutions on the pyrazole ring dictate the mechanism of action and potency.[1][6]

A significant number of pyrazole derivatives exert their effects by inhibiting protein kinases, enzymes that play a pivotal role in signal transduction pathways controlling cell growth, differentiation, and apoptosis.[2][7][8] Dysregulation of these pathways is a hallmark of many cancers.

Inhibition of Key Signaling Pathways

1. Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Several pyrazole-based compounds have been identified as potent CDK inhibitors, leading to cell cycle arrest and apoptosis.[5][9][10] For instance, some pyrazolopyrimidines have shown significant inhibitory activity against CDK2/cyclin A3.[5] This inhibition prevents the phosphorylation of key substrates required for the G1 to S phase transition, effectively halting cell proliferation.

CDK_Inhibition cluster_G1_Phase G1 Phase cluster_S_Phase S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation Rb Rb CDK4/6->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CDK2/Cyclin A CDK2/Cyclin A E2F->CDK2/Cyclin A Activation G1/S Transition G1/S Transition E2F->G1/S Transition Activation DNA Replication DNA Replication Pyrazole Analog Pyrazole Analog Pyrazole Analog->CDK2/Cyclin A Inhibition CDK2/Cyclin A->G1/S Transition Promotion G1/S Transition->DNA Replication

Caption: Pyrazole analogs inhibiting CDK2/Cyclin A block G1/S transition.

2. EGFR and Receptor Tyrosine Kinases (RTKs): The Epidermal Growth Factor Receptor (EGFR) and other RTKs are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Pyrazole derivatives have been designed to target the ATP-binding site of these kinases, thereby blocking downstream signaling cascades.[5][11]

3. PI3K/Akt and MAPK/ERK Pathways: These are critical downstream pathways of many RTKs. Pyrazole-containing compounds have been shown to inhibit key components of the PI3K/Akt and MAPK/ERK pathways, which are central to cell survival and proliferation.[1] For instance, certain pyrazolo[4,3-c]pyridine derivatives have demonstrated potent activity against cancer cell lines by acting as ERK2 inhibitors.[1]

Kinase_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Pyrazole Analog Pyrazole Analog Pyrazole Analog->EGFR Inhibition Pyrazole Analog->ERK Inhibition

Caption: Pyrazole analogs targeting EGFR and ERK signaling pathways.

4. Tubulin Polymerization: Microtubules, polymers of tubulin, are essential for cell division, motility, and intracellular transport. Some pyrazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][10]

Comparative Antiproliferative Activity

The antiproliferative efficacy of pyrazole analogs is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%. The following table summarizes the IC50 values of representative pyrazole analogs against various human cancer cell lines.

Compound Class/NameTarget/MechanismCancer Cell LineIC50 (µM)Reference
Pyrazolo[4,3-c]pyridine (Cmpd 41)ERK2 InhibitorMCF-7 (Breast)1.937 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine (Cmpd 41)ERK2 InhibitorHepG2 (Liver)3.695 (µg/mL)[1]
Pyrazolo[4,3-c]pyridine (Cmpd 42)ERK2 InhibitorHCT-116 (Colon)2.914 (µg/mL)[1]
Pyrazolo[1,5-a]pyrimidine (Cmpd 45b)CDK2/cyclin A3 InhibitorHCT-116 (Colon)0.053[5]
Pyrazolo[1,5-a]pyrimidine (Cmpd 45b)CDK2/cyclin A3 InhibitorMCF-7 (Breast)0.126[5]
Pyrazolo[1,5-a]pyrimidine (Cmpd 45b)CDK2/cyclin A3 InhibitorHepG2 (Liver)0.039[5]
Ferrocene-pyrazole hybrid (Cmpd 47c)EGFR/IDH1 InhibitorHCT-116 (Colon)3.12[5]
Pyrazolyl-chalcone (Cmpd 9e)p53 mutant Y220CPACA2 (Pancreatic)27.6[12]
Pyrazolyl-chalcone (Cmpd 7d)Bcl2/CDK4MCF-7 (Breast)42.6[12]
Pyrazole-indole hybrid (Cmpd 7a)CDK-2HepG2 (Liver)6.1[13]
Pyrazole-indole hybrid (Cmpd 7b)CDK-2HepG2 (Liver)7.9[13]
Curcumin-pyrazoline hybrid (Cmpd 4)Not specifiedMCF-7 (Breast)53.09[14]

Note: IC50 values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.

Standardized Protocol for Assessing Antiproliferative Effects: The MTT Assay

To ensure the reliability and reproducibility of antiproliferative studies, a well-defined experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B C 3. Treat with varying concentrations of pyrazole analogs B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (Formation of formazan crystals) E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: Step-by-step workflow of the MTT assay for antiproliferative testing.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Formation: During this incubation, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Pyrazole derivatives represent a rich and diverse class of compounds with significant potential in anticancer drug discovery.[3][15][16] Their broad spectrum of activity against various cancer cell lines is attributed to their ability to interact with a multitude of biological targets.[1][5] The comparative data presented in this guide highlights the promising antiproliferative effects of several pyrazole analogs, with some exhibiting low micromolar to nanomolar potency.[5]

Future research should focus on optimizing the structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[3][4] A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation pyrazole-based anticancer agents.[6][17] Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of the most promising candidates.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Center for Biotechnology Information. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Royal Society of Chemistry. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Royal Society of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry. [Link]

  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Publications. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Publications. [Link]

  • Recent Advances On Antiproliferative and Anti- inflammatory Potential Of Pyrazoline Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. National Center for Biotechnology Information. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Synthesis of new pyrazole derivatives and their anticancer evaluation. ResearchGate. [Link]

  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Semantic Scholar. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. EMBL-EBI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.